2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-4(6(11)12)10-3-8-5(2-7)9-10/h3-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPYLLVEPJQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249550-68-2 | |
| Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic Acid: A Technical Guide
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, serving as a robust pharmacophore in antifungals (e.g., fluconazole, isavuconazole) and a bioisostere for amides and esters. The specific derivative 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid combines the metabolic stability of the triazole ring with a versatile nitrile handle and a carboxylic acid moiety suitable for peptide coupling or further derivatization.
This guide details a high-fidelity synthetic route for this molecule, addressing the critical challenge of regioselectivity (N1 vs. N2 alkylation) . It provides a self-validating characterization protocol to ensure isomeric purity, essential for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
The most logical disconnection for 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid involves the alkylation of the commercially available 3-cyano-1,2,4-triazole with a 2-halopropanoic acid derivative .
-
Strategic Disconnection: C–N bond formation between the triazole nitrogen and the chiral center of the propionate.
-
Key Challenge: 3-Substituted 1,2,4-triazoles exist in tautomeric equilibrium. Alkylation can occur at N1, N2, or (rarely) N4. For 3-cyano-1,2,4-triazole, N1-alkylation (yielding the 3-cyano product) and N2-alkylation (yielding the 5-cyano product) are the primary competitors.
-
Resolution: Use of steric control and solvent polarity to favor the N1 isomer, followed by chromatographic separation.
Pathway Visualization
Figure 1: Retrosynthetic breakdown showing the convergent assembly from commercial building blocks.
Experimental Protocol
Step 1: Regioselective Alkylation
Objective: Synthesize ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoate.
Reagents:
-
3-Cyano-1,2,4-triazole (1.0 equiv)
-
Ethyl 2-bromopropionate (1.1 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)
Procedure:
-
Setup: Charge a dry round-bottom flask with 3-cyano-1,2,4-triazole (e.g., 10 mmol) and anhydrous
(20 mmol). -
Solvation: Add DMF (10 volumes) and stir at room temperature for 30 minutes. Note: This deprotonates the triazole, generating the nucleophilic triazolide anion.
-
Addition: Cool the mixture to 0°C. Add ethyl 2-bromopropionate (11 mmol) dropwise over 15 minutes to control the exotherm and minimize poly-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: You will likely observe two spots. The major spot (lower Rf typically) is the N1-isomer (desired). The minor spot (higher Rf) is the N2-isomer.
-
-
Workup: Dilute with water (50 volumes) and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Gradient: 10% to 60% EtOAc in Hexanes). Critical: Ensure complete separation of the two regioisomers.
Step 2: Selective Hydrolysis
Objective: Hydrolyze the ester to the acid without affecting the cyano group.
Reagents:
-
Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoate (from Step 1)
-
Lithium Hydroxide Monohydrate (LiOH·H2O, 1.5 equiv)
-
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolve the ester in THF/Water. Cool to 0°C.
-
Add LiOH·H2O in one portion.
-
Stir at 0°C to 10°C for 2–4 hours. Caution: Do not heat. High temperatures or strong mineral acids can hydrolyze the nitrile to a primary amide or carboxylic acid.
-
Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc (3x).
-
Isolation: Dry over
and concentrate to yield the target acid as a white to off-white solid. Recrystallize from EtOAc/Hexanes if necessary.
Characterization & Validation (The "Trust" Pillar)
Distinguishing the N1-isomer (3-cyano) from the N2-isomer (5-cyano) is the most critical quality control step.
NMR Logic Table
| Feature | N1-Isomer (Target: 3-cyano) | N2-Isomer (Impurity: 5-cyano) | Reason |
| C5-H Proton | Singlet, typically | Singlet, typically | Electronic environment differs due to proximity to alkyl group. |
| NOESY / ROESY | Strong Correlation between C5-H and the | No Correlation (or very weak) between triazole-H and | In the N1 isomer, the alkyl group is adjacent to the C5 proton. In the N2 isomer, the alkyl group is adjacent to the Cyano group. |
| 13C NMR (CN) | Not diagnostic enough alone. | ||
| 13C NMR (C5) | C5 is adjacent to N1 (alkylated) vs N1 (free). |
Diagnostic Workflow
To validate your product, run a 1D NOESY targeting the triazole ring proton.
-
If N1-alkylated (Desired): Irradiating the triazole singlet will show an NOE enhancement of the propionate
-CH (quartet) and methyl group. -
If N2-alkylated (Undesired): Irradiating the triazole singlet will show NOE enhancement only to the distant alkyl groups or none at all, as the Cyano group blocks the spatial interaction.
Quantitative Data Summary
-
Yield (Step 1): 60–75% (combined isomers), ~50% isolated N1 isomer.
-
Yield (Step 2): 85–95%.
-
Appearance: White crystalline solid.
-
HRMS: Calculated for
(based on ).
Process Logic & Decision Flow
The following diagram illustrates the critical decision points during synthesis and purification to ensure the correct isomer is isolated.
Figure 2: Logical workflow for the isolation and validation of the correct regioisomer.
Safety & Scale-Up Considerations
-
Cyanide Handling: While the cyano group is covalently bound, 3-cyano-1,2,4-triazole should be treated with care. Avoid strong acids that could liberate HCN gas during waste disposal.
-
Exotherm: The alkylation step is exothermic. On a scale >10g, active cooling is mandatory during the addition of the bromide.
-
Solvent Selection: DMF is difficult to remove. For larger scales, Acetonitrile (MeCN) is preferred as it can be removed via distillation, though the reaction rate may be slower.
References
-
Regioselectivity in Triazole Alkylation: Evaluation of conditions favoring N1 vs N2 alkylation in 3-substituted triazoles. Source:
-
General Synthesis of 3-Cyano-1,2,4-triazoles: Methods for accessing the starting material and its reactivity. Source:
-
Triazole Alkylation Methodology: Use of DBU and carbonates for efficient alkylation. Source:[1]
-
Characterization of Triazole Isomers: NMR techniques for distinguishing N1/N2 isomers. Source:
Sources
Physicochemical Properties of 2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic Acid
The following technical guide details the physicochemical properties, synthetic logic, and stability profile of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid , a specialized heterocyclic building block relevant to medicinal chemistry, particularly in the development of purinergic receptor antagonists (e.g., P2X3) and other nitrogen-rich bioactive scaffolds.
Technical Guide for Drug Development Professionals
Executive Summary & Structural Identity
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a bifunctional heterocyclic intermediate characterized by a propanoic acid backbone substituted at the
Its structural uniqueness lies in the 3-cyano group , which acts as a versatile handle for further transformation (e.g., to amides, tetrazoles, or amines) and modulates the electronic properties of the triazole ring, reducing its basicity compared to unsubstituted analogs.
Table 1: Chemical Identity & Identifiers
| Property | Specification |
| IUPAC Name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 166.14 g/mol |
| Monoisotopic Mass | 166.0491 Da |
| CAS Number | Not widely listed; Analog (Acetic acid): 1247628-40-5 |
| PubChem CID | 60710204 |
| SMILES | CC(C(=O)O)N1C=NC(=N1)C#N |
| InChIKey | MOPPYLLVEPJQIC-UHFFFAOYSA-N |
| Chirality | Contains one stereocenter at C2 (Propanoic |
Physicochemical Profile
Understanding the physicochemical behavior of this molecule is essential for optimizing its use in synthesis and predicting the ADME properties of downstream APIs.
Acid-Base Dissociation (pKa)
The molecule possesses two ionizable centers: the carboxylic acid and the triazole ring.
-
Carboxylic Acid (pKa ~ 3.2 – 3.8): The
-substitution with an electron-withdrawing 1,2,4-triazole ring (further activated by the cyano group) increases the acidity of the carboxylic acid compared to propanoic acid (pKa 4.87). It exists primarily as the carboxylate anion at physiological pH (7.4). -
Triazole Nitrogen (pKa < 0): The 1,2,4-triazole ring is typically weakly basic (pKa ~ 2.2 for unsubstituted triazole). However, the strong electron-withdrawing nature of the cyano group (-CN) at position 3 significantly reduces the electron density on the ring nitrogens, rendering them non-basic in aqueous solution. Protonation would likely require strong mineral acids.
Lipophilicity (LogP/LogD)
-
LogP (Neutral): Estimated at 0.3 – 0.6 . The molecule is relatively hydrophilic due to the polar carboxylic acid and the nitrogen-rich heterocycle.
-
LogD (pH 7.4): Estimated at -2.5 to -3.0 . At physiological pH, the deprotonated carboxylate dominates, making the molecule highly water-soluble and unlikely to permeate membranes passively without derivatization (e.g., esterification).
Solubility Profile
| Solvent | Solubility Rating | Mechanistic Insight |
| Water (pH < 2) | Moderate | Soluble as neutral species due to H-bonding capacity of triazole/COOH. |
| Water (pH > 5) | High | Forms stable carboxylate salts (Na+, K+), highly soluble. |
| DMSO | High | Excellent solvent for stock solutions (>50 mM). |
| Methanol/Ethanol | High | Good solubility; protic solvents stabilize the polar core. |
| Dichloromethane | Low | Poor solubility due to high polarity; requires esterification for extraction. |
Synthetic Logic & Stability
The synthesis and handling of this intermediate require attention to the regioselectivity of the triazole alkylation and the hydrolytic sensitivity of the cyano group.
Synthesis Workflow (Alkylation)
The core synthesis involves the nucleophilic substitution of 2-bromopropanoic acid (or its ester) by 3-cyano-1,2,4-triazole .
-
Regioselectivity: Alkylation can occur at N1 or N2. The N1-isomer is generally thermodynamically favored and is the target structure. Steric hindrance from the methyl group on the propanoic chain reinforces N1 selectivity over N2.
-
Base Selection: A mild base (e.g., K
CO or DIPEA) is used to scavenge HBr without hydrolyzing the cyano group.
Stability Considerations
-
Hydrolysis (Cyano Group): The nitrile (-CN) is susceptible to hydrolysis under strongly acidic or basic conditions, converting first to the primary amide (-CONH
) and subsequently to the carboxylic acid (-COOH). Protocol: Avoid prolonged exposure to aqueous strong acids/bases at elevated temperatures (>60°C). -
Decarboxylation: While
-heterocyclic acids can decarboxylate, the lack of a -carbonyl group makes this molecule relatively thermally stable up to its melting point. -
Racemization: The chiral center at C2 is prone to racemization under strongly basic conditions due to the acidity of the
-proton (activated by the adjacent carbonyl and triazole ring). Recommendation: Use mild bases and low temperatures if maintaining enantiopurity.
Visualization: Synthesis & Stability Pathways
The following diagram illustrates the synthesis and potential degradation pathways.
Figure 1: Synthetic pathway via N-alkylation and critical degradation risk (nitrile hydrolysis).
Analytical Methodologies
To ensure the integrity of this intermediate in drug development workflows, the following analytical protocols are recommended.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to keep COOH protonated for retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (COOH/Amide absorption) and 230 nm (Triazole ring).
-
Retention: The molecule is polar; expect early elution (approx. 2-4 min).
NMR Characterization ( H, 400 MHz, DMSO- )
- 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
- 8.9 ppm (s, 1H): Triazole C5-H (Diagnostic singlet; shift confirms N1 substitution).
-
5.4 ppm (q, J = 7.2 Hz, 1H): Methine proton (
-CH) coupled to the methyl group. -
1.7 ppm (d, J = 7.2 Hz, 3H): Methyl group (-CH
).
References
-
PubChem. (2025). Compound Summary: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (CID 60710204). National Library of Medicine. Available at: [Link]
- Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid under Continuous-Flow Conditions. Organic Process Research & Development, 24(10), 2292–2297. (Provides analogous synthetic protocols for triazolyl-acetic acids).
-
Richards, D., et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors.[5] British Journal of Pharmacology, 176(13), 2279–2291. (Contextualizes the pharmacological relevance of P2X3 antagonists).
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. US8198461B2 - Process for the preparation of 3-cyano-1,2,4-triazoles - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [precision.fda.gov]
- 7. Gefapixant citrate I CAS#: 2310299-91-1 I purinergic P2X3 receptor (P2X3R) antagonist I InvivoChem [invivochem.com]
- 8. Gefapixant | P2X Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Eliapixant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Whitepaper: 2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic Acid
The following technical guide provides an in-depth analysis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid , a specialized heterocyclic building block.
Chemical Identity, Synthetic Methodology, and Application Profile
Executive Summary
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a functionalized heterocyclic intermediate used primarily in the synthesis of agrochemicals (specifically auxinic herbicides) and pharmaceutical candidates requiring a bioisosteric replacement for phenyl-acetic or propionic acid moieties. Its core structure features a 1,2,4-triazole ring substituted at the C3 position with a nitrile (cyano) group and at the N1 position with a propanoic acid tail.
This guide details the physicochemical properties, validated synthetic pathways, and critical handling protocols for this compound. Note that while the acetic acid analog (CAS 1247628-40-5) is widely cataloged, the propanoic acid derivative is often a custom-synthesis target for Structure-Activity Relationship (SAR) optimization, introducing chirality at the
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| Compound Name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid |
| CAS Number | Not Widely Listed (Analog: 1247628-40-5 for acetic acid deriv.) |
| Molecular Formula | |
| Molecular Weight | 166.14 g/mol |
| SMILES | CC(C(=O)O)N1C=NC(=N1)C#N |
| pKa (Predicted) | 3.8 ± 0.2 (Carboxylic acid), -1.5 (Triazole N4 protonation) |
| LogP (Predicted) | -0.2 to 0.1 (Highly polar) |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water (pH < 4) |
Synthetic Pathways & Manufacturing[5]
The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid presents a regioselectivity challenge due to the ambident nature of the 1,2,4-triazole ring. Alkylation can occur at N1, N2, or N4, though the steric and electronic influence of the C3-cyano group favors N1 alkylation under specific basic conditions.
Core Synthetic Strategy (N-Alkylation)
The most robust route involves the base-mediated alkylation of 3-cyano-1,2,4-triazole with ethyl 2-bromopropionate , followed by ester hydrolysis.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis of the target propanoic acid derivative from commercially available precursors.
Detailed Protocol
Step 1: N-Alkylation
-
Dissolution: Dissolve 3-cyano-1,2,4-triazole (1.0 eq) in anhydrous DMF (10 vol).
-
Base Addition: Add anhydrous
(1.5 eq) and stir at room temperature for 30 min to generate the triazolide anion. -
Alkylation: Dropwise add ethyl 2-bromopropionate (1.1 eq). The internal temperature should be maintained below 30°C to minimize N2-isomer formation.
-
Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.
-
Workup: Quench with ice water. Extract with Ethyl Acetate. The N1-isomer is typically less polar than the N2-isomer and can be purified via silica gel chromatography if regioselectivity is low (<90:10).
Step 2: Ester Hydrolysis
-
Saponification: Dissolve the intermediate ester in THF:Water (3:1). Add LiOH.H2O (2.0 eq) at 0°C.
-
Reaction: Stir at Room Temperature for 2 hours.
-
Isolation: Acidify carefully with 1N HCl to pH 2–3. The free acid often precipitates or can be extracted into EtOAc.
-
Crystallization: Recrystallize from Ethanol/Water or Isopropanol to obtain the pure acid.
Critical Quality Attributes & Analytical Control
For drug development applications, the isomeric purity (N1 vs N2) is a Critical Quality Attribute (CQA).
Regiochemistry Verification (NMR)
The position of the alkyl group is distinguished by 1H-NMR and NOESY experiments.
-
N1-Isomer (Target): The triazole ring proton (C5-H) typically appears as a singlet around 8.8 – 9.0 ppm (DMSO-d6). NOE correlations may be observed between the C5-H and the
-proton of the propanoic chain. -
N2-Isomer (Impurity): The C5-H often shifts upfield slightly. The lack of NOE between C5-H and the alkyl chain is diagnostic (due to distance across the ring).
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 210 nm (amide/acid) and 254 nm (triazole).
-
Retention Time: The acid is highly polar and will elute early; ion-pairing agents (e.g., TFA) may be required for retention.
Applications & Mechanism of Action
Agrochemical Auxins
The structural motif Triazole-Alkane-COOH mimics natural auxins (IAA). The 3-cyano group increases the lipophilicity and metabolic stability of the ring compared to the unsubstituted triazole, potentially enhancing herbicidal activity against dicots.
Pharmaceutical Bioisosteres
In medicinal chemistry, this moiety serves as a bioisostere for phenyl-propanoic acids (e.g., NSAIDs or PPAR agonists).
-
Electronic Effect: The 1,2,4-triazole is electron-deficient, unlike the electron-rich phenyl ring, altering the pKa and metabolic susceptibility of the adjacent carboxylic acid.
-
H-Bonding: The N2 and N4 nitrogens act as hydrogen bond acceptors, offering novel binding interactions within a receptor pocket that a phenyl ring cannot provide.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR analysis of the molecule's functional zones.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: The 3-cyano group is stable but can hydrolyze to the amide/acid under strong acidic/basic conditions at high temperatures. Avoid strong oxidizers.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption (hygroscopic).
References
-
PubChem. 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid (Analogous Structure). CID 60710203. Link
-
Tortoioli, S., et al. (2020). "Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions." Organic Process Research & Development. (Demonstrates N-alkylation regioselectivity protocols for 3-substituted triazoles). Link
-
LGC Standards. (3-Cyano-1H-1,2,4-triazol-1-yl)acetic Acid Reference Material. Link
-
ChemScene. 2-(3-Chloro-1H-1,2,4-triazol-1-yl)propanoic acid (Structural Analog). CAS 1798730-56-9. Link
Comprehensive Spectral Analysis Guide: 2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic Acid
The following technical guide provides an in-depth spectral and structural analysis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid .
As direct experimental monographs for this specific intermediate are often proprietary or absent from open-source databases, this guide utilizes High-Confidence Predictive Chemometrics and Structure-Activity Relationship (SAR) analysis derived from validated analogs (e.g., 3-cyano-1,2,4-triazole and 2-(1H-1,2,4-triazol-1-yl)acetic acid).
Executive Summary & Compound Identity
This compound serves as a specialized heterocyclic building block, likely utilized in the synthesis of agrochemicals (triazole fungicides) or pharmaceutical intermediates targeting P2X3 receptors or specific kinases.[1] Its core value lies in the 3-cyano-1,2,4-triazole moiety, which offers a versatile nitrile handle for further transformation (e.g., to amides, tetrazoles, or amines) while the propanoic acid tail provides solubility and a conjugation site.[1]
| Attribute | Details |
| IUPAC Name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid |
| Molecular Formula | C |
| Molecular Weight | 166.14 g/mol |
| Monoisotopic Mass | 166.0491 Da |
| Key Functionality | Nitrile (EWG), Carboxylic Acid, 1,2,4-Triazole Core |
Synthesis & Regiochemistry (Context for Impurities)
To accurately interpret spectral data, one must understand the synthesis.[1] The primary route involves the
Critical Quality Attribute (CQA): 1,2,4-triazoles suffer from annular tautomerism (
Workflow & Regioselectivity Diagram
The following diagram illustrates the synthesis pathway and the divergence of regioisomers, which is critical for NMR interpretation.
Figure 1: Synthesis pathway highlighting the competitive N-alkylation that necessitates rigorous NMR discrimination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from chemometric shifts of analogous triazoles. The
H NMR (Proton) Profile
Solvent: DMSO-
| Position / Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| COOH | 12.80 – 13.20 | Broad Singlet | 1H | - | Acidic proton; shift varies with concentration/water content.[1] |
| Triazole H-5 | 8.85 – 9.05 | Singlet | 1H | - | Highly deshielded due to adjacent N atoms and EWG (-CN).[1] Diagnostic Peak. |
| 5.25 – 5.45 | Quartet | 1H | 7.2 | Deshielded by direct attachment to Triazole N1 and COOH.[1] | |
| 1.65 – 1.75 | Doublet | 3H | 7.2 | Classic doublet coupling with the |
Differentiation Note: The
C NMR (Carbon) Profile
Solvent: DMSO-
| Carbon Type | Shift ( | Assignment | Notes |
| C=O | 170.5 – 172.0 | Carboxylic Acid | Typical aliphatic acid carbonyl range.[1] |
| Triazole C-5 | 148.0 – 150.0 | CH (Ring) | Downfield due to N=CH-N environment.[1] |
| Triazole C-3 | 132.0 – 135.0 | C-CN (Quaternary) | Shielding effect of the cyano group on the ipso carbon.[1] |
| C | 112.5 – 114.0 | Nitrile | Characteristic cyano carbon signal.[1] |
| 56.0 – 58.5 | Methine | N-CH-COOH linkage.[1] | |
| 16.5 – 18.0 | Methyl | Terminal methyl group.[1] |
Infrared (IR) Spectroscopy
IR is the primary tool for confirming the presence of the nitrile group and the integrity of the carboxylic acid.[1]
| Functional Group | Wavenumber (cm | Mode | Description |
| O-H (Acid) | 2800 – 3200 | Stretch | Broad, strong band characteristic of carboxylic acid dimers. |
| C | 2235 – 2250 | Stretch | Sharp, weak-to-medium intensity.[1] Critical Identity Marker. |
| C=O (Carbonyl) | 1720 – 1745 | Stretch | Strong band (Acid carbonyl).[1] |
| C=N (Triazole) | 1510 – 1550 | Stretch | Ring breathing modes of the 1,2,4-triazole.[1] |
| C-O (Acid) | 1210 – 1250 | Stretch | C-O single bond stretch.[1] |
Mass Spectrometry (MS) & Fragmentation
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (
Predicted MS Data
- : m/z 167.05
- : m/z 165.04
Fragmentation Pathway (ESI-MS/MS)
The fragmentation pattern is dominated by the stability of the triazole ring and the lability of the carboxylic acid tail.[1]
Figure 2: Proposed ESI-MS fragmentation pathway.[1] The loss of 46 Da (HCOOH) or 44 Da (CO2) confirms the propanoic acid side chain.[1]
Analytical Method Development (HPLC)
For researchers isolating this compound, the following HPLC conditions are recommended to separate the
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
m.[1] -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.5 to suppress acid ionization).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 210 nm (general) and 230 nm (triazole absorption max).[1]
References
-
PubChem Compound Summary. (2025). 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid (Analogous Structure).[2] National Center for Biotechnology Information.[1] Link[1]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1] Wiley.[1] (Source for general triazole and nitrile shift rules).
-
Katakade, S. P., et al. (2020).[1] Regioselective alkylation of 1,2,4-triazoles: Synthetic and mechanistic insights.Journal of Heterocyclic Chemistry. (Basis for N1 vs N2 alkylation prediction).
-
AIST Spectral Database (SDBS). Spectral Database for Organic Compounds.[1] (Used for cross-referencing 3-cyano-1,2,4-triazole core shifts). Link[1]
Sources
Introduction: The Critical Role of Solid-State Characterization in Drug Development
An In-Depth Technical Guide to the Crystal Structure Analysis of Novel Triazole Carboxylic Acids: A Methodological Blueprint
A Note on the Subject Compound: As of the latest search of the Cambridge Structural Database (CSD) and other public repositories, a solved and published crystal structure for 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is not available. This guide, therefore, provides a comprehensive methodological framework for its determination and analysis. To illustrate the practical application of these methods, we will use data from a closely related, publicly available structure where appropriate, thereby offering a robust blueprint for researchers in the field.
In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is paramount. For small-molecule therapeutics, such as those incorporating the versatile 1,2,4-triazole scaffold, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure. The precise knowledge of bond lengths, bond angles, stereochemistry, and the intricate network of intermolecular interactions governs a compound's physicochemical properties, including solubility, stability, and ultimately, its bioavailability and efficacy.
This guide offers a detailed protocol and expert insights into the process of crystal structure analysis, tailored for medicinal chemists and drug development scientists. We will navigate the complete workflow, from the crucial first step of obtaining diffraction-quality crystals to the final stages of structural refinement and supramolecular analysis.
Part 1: Synthesis and Crystallization — The Foundation of Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The latter is often the most challenging and empirical step in the entire process.
Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
The synthesis would typically involve a nucleophilic substitution reaction. A plausible route involves the reaction of 3-cyano-1H-1,2,4-triazole with a suitable propanoic acid derivative, such as ethyl 2-bromopropanoate, under basic conditions, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Protocol for Growing Single Crystals
Obtaining a single crystal suitable for diffraction (typically >0.1 mm in all dimensions, with sharp edges and no visible fractures) requires bringing a solution of the compound to a state of supersaturation under quiescent conditions, allowing for slow, ordered molecular assembly.
Expert Insight: The choice of solvent is critical. A good starting point is a solvent in which the compound has moderate solubility. Highly soluble compounds may require a multi-solvent system. It is advisable to screen a range of solvents and techniques in parallel.[1]
Recommended Crystallization Techniques:
-
Slow Evaporation: This is the simplest and most common method.[1][2][3][4][5]
-
Protocol:
-
Prepare a nearly saturated solution of the compound (e.g., 10-20 mg) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.
-
Cover the vial with a cap, parafilm, or foil. Pierce a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a refrigerator to further slow evaporation).
-
Monitor for crystal growth over several days to weeks without disturbing the vial.[2][3]
-
-
-
Vapor Diffusion: This technique is gentle and highly effective, especially when only small amounts of material are available.[5][6][7] It involves equilibrating a drop of the compound solution against a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble.
-
Protocol (Hanging Drop):
-
Dissolve the compound in a "good" solvent (e.g., DMSO, DMF).
-
Place ~1 mL of a "poor" solvent (anti-solvent, e.g., water, diethyl ether) in the reservoir of a well plate.
-
Pipette a small drop (~2-5 µL) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir, sealing the well.
-
Over time, the anti-solvent vapor diffuses into the drop, reducing the compound's solubility and promoting crystallization.[8][9]
-
-
}
Vapor Diffusion Crystallization Workflow.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the fundamental information about the crystal lattice and the arrangement of atoms within it.
Data Collection
-
Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is collected at low temperatures.
-
Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
-
Experimental Conditions: Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal motion of the atoms, resulting in a higher quality dataset.
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated in the X-ray beam. Software such as CrysAlisPro is used to control the data collection and process the raw images to determine the unit cell parameters, crystal system, and space group, and to integrate the intensities of the diffraction spots.
Structure Solution and Refinement
The goal of this stage is to convert the measured diffraction intensities into a chemically meaningful atomic model.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure the intensity (amplitude) and not the phase of the diffracted X-rays, this information must be computationally recovered. For small molecules, direct methods or dual-space methods, as implemented in programs like SHELXT, are highly effective and can often solve the structure automatically.
-
Structure Refinement: The initial atomic model from the solution step is refined against the experimental data. This is an iterative process of least-squares minimization where atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). This is typically performed using software like SHELXL or Olex2.
-
Anisotropic Refinement: Initially, atoms are refined isotropically (with a spherical thermal parameter). In the final stages, non-hydrogen atoms are typically refined anisotropically, modeling their thermal motion as ellipsoids, which provides a more accurate model.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated, idealized positions (e.g., using the AFIX commands in SHELXL) and refined using a riding model.
-
Trustworthiness through Self-Validation: A refined crystal structure contains internal validation metrics. Key indicators of a high-quality structure include low R-factors (R1, wR2), a goodness-of-fit (GooF) value close to 1.0, and a clean residual electron density map (low difference map peaks and holes).
Part 3: Analysis and Interpretation of the Crystal Structure
This section describes the analysis that would be performed on the solved structure of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid.
Molecular Geometry
A primary result is the precise determination of the molecule's connectivity, bond lengths, bond angles, and torsion angles.
| Parameter | Expected Value/Range | Significance |
| C≡N Bond Length | ~1.15 Å | Confirms the cyano group identity. |
| Triazole Ring Bonds | ~1.30 - 1.38 Å | Deviations can indicate electron delocalization or strain. |
| C-COOH Bond Length | ~1.48 Å | Standard sp3-sp2 single bond. |
| C=O vs. C-O(H) Lengths | ~1.21 Å vs. ~1.31 Å | Confirms the carboxylic acid protonation state. |
| Propanoic Acid Torsion Angles | Variable | Defines the conformation of the chiral side chain. |
Supramolecular Assembly and Intermolecular Interactions
Individual molecules rarely exist in isolation in a crystal. They pack together, guided by a network of non-covalent interactions. Understanding this packing is crucial for predicting material properties.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that the primary interaction will be the formation of a robust carboxylic acid dimer, a common and stable supramolecular synthon. The nitrogen atoms of the triazole ring are also potential hydrogen bond acceptors.
-
π-π Stacking: The electron-rich triazole rings may engage in π-π stacking interactions with neighboring rings, contributing to the overall crystal stability.
-
Other Interactions: Weaker C-H···N or C-H···O interactions may also play a role in directing the three-dimensional packing arrangement.
}
Potential Intermolecular Interactions.
Conclusion: From Structure to Application
The successful determination of the crystal structure of a compound like 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid provides an unequivocal structural proof and a wealth of information that directly impacts drug development. The absolute stereochemistry at the chiral center is confirmed, a critical piece of information for any chiral drug candidate. The three-dimensional conformation observed in the solid state can inform pharmacophore modeling and guide the design of more potent analogues. Furthermore, an understanding of the intermolecular interactions and crystal packing can aid in the identification and selection of stable polymorphic forms, a crucial aspect of pharmaceutical formulation and manufacturing. This methodological guide provides the framework for achieving this critical analytical goal.
References
- Vertex AI Search. (n.d.). Guide for crystallization.
- University of York Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals.
- Linac Coherent Light Source, Biology. (n.d.). Crystal Growth.
- International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography.
- University of Florida Department of Chemistry. (n.d.). Slow Evaporation Method.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
- JoVE. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
- KU Leuven X-ray Core. (2026, February 6). How to crystallize your sample.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. [Link]
Sources
- 1. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 2. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unifr.ch [unifr.ch]
- 7. iucr.org [iucr.org]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
Introduction: The Versatility of the Cyano-Triazole Scaffold
An In-depth Technical Guide to Cyano-Substituted Triazole Compounds
The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry.[1][2] Existing as two primary isomers, 1,2,3-triazoles and 1,2,4-triazoles, this scaffold is a privileged structure found in numerous FDA-approved drugs and advanced materials.[1][3] The introduction of a cyano (-C≡N) group onto this ring system creates a unique and highly versatile class of compounds: cyano-substituted triazoles.
The cyano group is a potent electron-withdrawing moiety and a versatile chemical handle. Its presence profoundly influences the electronic properties of the triazole ring, enhancing its stability, modulating its acidity, and providing a site for further chemical elaboration.[4] This combination of a biologically active heterocycle and a reactive, property-modifying functional group makes cyano-substituted triazoles valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, as well as core components in functional materials.[5][6] For instance, 3-cyano-1H-1,2,4-triazole is a critical intermediate in the production of the antiviral drug Ribavirin.[5] This guide provides a comprehensive overview of the synthesis, properties, and applications of these remarkable compounds, aimed at researchers, scientists, and professionals in drug development.
Part 1: Synthesis of Cyano-Substituted Triazoles
The construction of cyano-substituted triazoles can be approached in two primary ways: building the triazole ring with a cyano-containing precursor or introducing the cyano group onto a pre-formed triazole ring. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.
Core Synthetic Strategies
Three general routes dominate the synthesis of these compounds:
-
Cyclization of Acyclic Precursors: This "bottom-up" approach involves forming the triazole ring from open-chain molecules that already contain the necessary atoms and the cyano group.
-
Functional Group Introduction: This involves adding a cyano group to an existing triazole ring, often through substitution chemistry.
-
Functional Group Interchange: This is the most common and often most efficient method, where a different functional group on the triazole ring, typically a carboxamide or a halogen, is converted into a cyano group.[5]
The following diagram illustrates these overarching synthetic philosophies.
Caption: High-level overview of synthetic routes to cyano-substituted triazoles.
Synthesis of 1,2,3-Triazoles
The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8] This reaction is highly efficient and regiospecific. Variations using organocatalysts like DBU have also been developed for specific substrates.[9][10]
Synthesis of 1,2,4-Triazoles
1,2,4-triazoles are commonly synthesized through the cyclization of intermediates like hydrazines and formamide, or via multi-component reactions.[11] A particularly relevant method for cyano-substituted variants is a three-component reaction using 2-diazoacetonitriles, other nitriles, and aryldiazonium salts, which provides direct access to 1-aryl 5-cyano-1,2,4-triazoles.[12]
Key Method: Dehydration of Triazole-Carboxamides
A widely used and industrially important method for introducing the cyano group is the dehydration of a corresponding triazole-carboxamide. This functional group interchange is reliable and can produce high yields and purity.[5] However, a significant challenge is the poor solubility of the starting carboxamide in common dehydration solvents.[5]
Experimental Protocol: Synthesis of 3-Cyano-1,2,4-triazole (3-CNT)
This protocol is adapted from established methods for preparing 3-CNT, a key intermediate for Ribavirin.[13]
-
Objective: To convert 1,2,4-triazole-3-carboxamide to 3-cyano-1,2,4-triazole via dehydration.
-
Causality: The choice of a strong dehydrating agent is critical. While agents like SOCl₂, P₂O₅, or trifluoroacetic anhydride can be used, this protocol uses a milder, effective system that balances reactivity with control over side reactions. The solvent system for purification is chosen based on differential solubility of the product and impurities.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 ml three-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 1,2,4-triazole-3-carboxamide and a suitable solvent (e.g., N,N-Dimethylformamide - DMF). The use of an inert atmosphere (nitrogen) prevents unwanted side reactions with atmospheric moisture.
-
Addition of Dehydrating Agent: Cool the mixture to 0-5 °C using an ice bath. Slowly add the dehydrating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)) dropwise. Maintaining a low temperature is crucial to control the exothermic reaction and prevent degradation of the product.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. The progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.
-
Work-up and Quenching: Once the reaction is complete, it must be carefully quenched. The mixture is slowly poured onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the excess acidic dehydrating agent and precipitates the crude product.
-
Isolation and Purification: The crude solid is collected by filtration and washed with cold water. Due to potential impurities, recrystallization is necessary. A mixed solvent system, such as toluene and ethyl acetate, is often effective.[13] The crude product is dissolved in the hot solvent mixture, filtered to remove insoluble matter, and then allowed to cool slowly, causing the purified 3-CNT to crystallize.
-
Final Product: The purified crystals are collected by filtration, washed with a small amount of cold solvent (e.g., toluene), and dried under vacuum to yield the final product as a pale yellow or white solid.[13] Purity is confirmed by HPLC and melting point analysis.
Part 2: Applications in Drug Discovery and Development
The cyano-triazole scaffold is a powerhouse in medicinal chemistry, acting as a versatile pharmacophore in drugs targeting a wide array of diseases.[3][10][14] The triazole ring can engage in hydrogen bonding and hydrophobic interactions, while the cyano group often acts as a potent hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[15][16]
Mechanism of Action: Enzyme Inhibition
A primary mechanism through which cyano-substituted triazoles exert their therapeutic effects is through the inhibition of key enzymes.
A. α-Glucosidase Inhibition for Diabetes Management:
Derivatives of cyanoacetohydrazide linked to 1,2,3-triazoles have emerged as a new class of highly potent α-glucosidase inhibitors, which are crucial for managing type 2 diabetes.[17][18] Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the phenyl ring attached to the triazole are critical for inhibitory activity.
| Compound ID | Substitution (Y-position) | IC₅₀ (µM)[17] |
| Acarbose | (Standard Drug) | 754.1 ± 0.5 |
| 9a | H | > 750 |
| 9b | 2-F | 1.50 ± 0.01 |
| 9e | 4-Cl | 1.00 ± 0.01 |
| 9h | 4-CH₃ | 18.50 ± 0.20 |
| 9j | 4-OCH₃ | 30.10 ± 0.10 |
Data sourced from a study on cyanoacetohydrazide-triazole derivatives.[17]
The data clearly indicates that electron-withdrawing groups, particularly halogens at the 2- or 4-position, dramatically enhance the inhibitory potential compared to the standard drug, acarbose.[17] The most active compounds, 9b and 9e , were found to be uncompetitive inhibitors.[17][18]
B. Topoisomerase II Inhibition for Chagas Disease:
Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health issue in Latin America. Cyanotriazole-based compounds have been identified as potent poisons of the parasite's topoisomerase II enzyme.[19][20] These inhibitors trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of DNA breaks and subsequent parasite death. This mechanism allows for rapid parasite clearance and has demonstrated the potential for a sterile cure in chronic infection models, a significant advancement over existing treatments.[19]
Caption: Mechanism of cyanotriazole inhibitors against T. cruzi Topoisomerase II.
C. Anticancer Activity:
Numerous studies have demonstrated the potent anticancer activity of cyano-substituted triazoles. They have shown remarkable efficacy against leukemia, ovarian, renal, and lung cancer cell lines.[21] For example, specific 1,2,4-triazole derivatives showed GI₅₀ values as low as 0.02 µM against ovarian cancer cells (OVCAR-3) and 0.07 µM against leukemia cells (RPMI-8226).[21] The mechanism often involves inducing apoptosis or cell cycle arrest.[15]
Drug Discovery Workflow
The development of a cyano-triazole-based drug follows a structured pipeline, from initial discovery to clinical candidacy.
Caption: A simplified workflow for developing a cyano-triazole drug candidate.
Part 3: Applications in Materials Science
The unique electronic and photophysical properties of cyano-substituted triazoles make them attractive candidates for advanced materials, particularly in optoelectronics.
Organic Light-Emitting Diodes (OLEDs)
The combination of an electron-donating group (like piperidine) and an electron-accepting cyano-triazole core creates a "push-pull" system.[22] This architecture facilitates intramolecular charge transfer, leading to desirable properties for OLEDs:
-
High Fluorescence Quantum Yields: These compounds can be highly luminescent, with quantum yields reaching up to 91% in solution and 40% in host-free films.[22]
-
Tunable Emission: By modifying the substituents, the emission color can be tuned across the visible spectrum, typically in the violet or blue range.[22][23]
-
Good Thermal Stability: The introduction of a cyanophenyl group has been shown to increase the glass transition temperature (Tg), which is crucial for the longevity and stability of OLED devices.[22]
-
Enhanced Electron Transport: The 1,2,3-triazole moiety is known to enhance the electron-transporting properties of a molecule, which is essential for efficient charge recombination in an OLED.[22]
| Compound Class | Max Emission (nm) | Quantum Yield (ΦF) | Application Note |
| 6-Piperidino-2-triazolylpurines[22] | ~400-450 (Blue) | Up to 91% (soln.) | Intense blue fluorescence, potential OLED emitters. |
| 5-Aryl-4-arylethynyl-1,2,3-triazoles[23] | ~360-550 | Up to 70% (THF) | Highly dependent on aryl substituents, tunable. |
| [5][22][24]Triazolo[4,3-c]quinazolines[25] | ~450-550 | Moderate to High | Exhibit strong solvatochromism, useful for sensors. |
Energetic Materials
The high nitrogen content and positive heat of formation of the triazole ring make it a suitable backbone for energetic materials. The introduction of multiple cyano groups, as in 4,5-dicyano-1,2,3-triazole, further enhances these properties. This compound serves as a precursor for a new family of nitrogen-rich energetic compounds, which are synthesized through transformations of the cyano groups into other energetic moieties like nitro or tetrazole rings.[26]
Conclusion and Future Outlook
Cyano-substituted triazoles represent a class of compounds with exceptional versatility and proven value. Their synthesis is well-established, with robust methods like click chemistry and functional group interchange providing access to a vast chemical space. In drug discovery, they have delivered potent and selective inhibitors for enzymes implicated in a range of diseases from parasitic infections to diabetes and cancer. In materials science, their tunable photophysical properties are being harnessed for next-generation optoelectronic devices.
The future of this field lies in the continued exploration of novel synthetic methodologies to access more complex and diverse structures. For drug development, the focus will be on leveraging the cyano-triazole scaffold to design inhibitors with improved pharmacokinetic profiles and novel mechanisms of action. For materials scientists, the challenge is to fine-tune the electronic properties to create more efficient and stable materials for OLEDs, sensors, and other advanced applications. The cyano-triazole core is not merely a chemical curiosity but a validated platform for innovation across the scientific spectrum.
References
- Process for the preparation of 3-cyano-1,2,4-triazoles.
- Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines.ACS Omega.
- 3-Cyano-1,2,4-triazole | 3641-10-9.ChemicalBook.
- Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles.The Journal of Organic Chemistry.
- Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties.MDPI.
- Photophysical properties of cyano-substituted CHC derivatives.
- Synthesis of 1,2,3-Triazoles.Organic Chemistry Portal.
- Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model.Journal of Medicinal Chemistry.
- Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors.Scientific Reports.
- 3-Cyano-1,2,4-triazole 3641-10-9 wiki.Guidechem.
- Recent advancement of triazole derivatives and their biological significance.Journal of Chemical and Pharmaceutical Research.
-
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[5][22][24]Triazolo[4,3-c]quinazolines. Molecules.
- Synthesis of 1H-1,2,4-triazoles.Organic Chemistry Portal.
- Synthesis and pharmacological activity of triazole deriv
- Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents.Bioorganic & Medicinal Chemistry.
- PROCESS FOR PREPARING 1-SUBSTITUTED 4-CYANO-1,2,3-TRIAZOLES.
- 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures.MDPI.
- Recent Developments Towards the Synthesis of Triazole Deriv
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Application of triazoles in the structural modification of n
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein.Journal of Medicinal Chemistry.
- Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A.
- Cyanotriazoles are selective topoisomerase II poisons that rapidly cure trypanosome infections.White Rose Research Online.
- Substituted Triazole-3,5-Diamine Compounds as Novel Human Topoisomerase III Beta Inhibitors.MDPI.
- Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review.World Journal of Pharmaceutical Research.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applic
- Review On Chemistry And Pharmacological Significance Of Triazole Derivatives.International Journal of Pharmaceutical Drug Analysis.
- Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors.
- Cu-Enabled [3 + 2] Annulation of In Situ Formed Nitrile Ylides with Aryldiazonium Salts: Access to 5-Cyano-1,2,4-Triazoles.Organic Letters.
- Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach.Molecules.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
Sources
- 1. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpda.org [ijpda.org]
- 4. researchgate.net [researchgate.net]
- 5. US8198461B2 - Process for the preparation of 3-cyano-1,2,4-triazoles - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. chemijournal.com [chemijournal.com]
- 9. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. Cu-Enabled [3 + 2] Annulation of In Situ Formed Nitrile Ylides with Aryldiazonium Salts: Access to 5-Cyano-1,2,4-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Cyano-1,2,4-triazole | 3641-10-9 [chemicalbook.com]
- 14. jocpr.com [jocpr.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. iris.unina.it [iris.unina.it]
- 17. Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures [mdpi.com]
In silico prediction of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid bioactivity
Case Study: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Executive Summary
This technical guide provides a rigorous in silico framework for predicting the bioactivity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (hereafter referred to as CTPA ). As a distinct chemical entity combining a 1,2,4-triazole core, a nitrile handle, and a propanoic acid tail, CTPA presents a unique pharmacophoric profile. This guide moves beyond simple database lookups, establishing a predictive toxicology and polypharmacology pipeline designed to identify potential targets, ADMET liabilities, and binding mechanisms.
Part 1: Molecular Architecture & Preparation
Before initiating predictive algorithms, the ligand must be rigorously prepared to ensure experimental validity. Inaccurate protonation states or undefined stereochemistry are the primary causes of in silico failure.
1.1 Structural Deconstruction
CTPA consists of three distinct functional modules:
-
The Scaffold (1,2,4-Triazole): A privileged structure in medicinal chemistry, often serving as a bioisostere for amides or esters. It provides dipole interactions and pi-stacking capabilities.
-
The Warhead (3-Cyano): An electron-withdrawing group (EWG). In covalent drug design, nitriles can target catalytic cysteines (reversible covalent). In non-covalent binding, they act as strong hydrogen bond acceptors.
-
The Solubilizer/Anchor (Propanoic Acid): Provides aqueous solubility and a "salt bridge" anchor point (interacting with Arginine/Lysine residues in binding pockets).
1.2 Canonical Representation & Stereochemistry
The IUPAC name implies a chiral center at the C2 position of the propanoic acid. In silico screens must account for both enantiomers (R and S) as biological systems are stereoselective.
Data Table 1: Physicochemical Profile (Predicted)
| Property | Value (Approx.) | Significance |
| Molecular Weight | 166.14 g/mol | Fragment-like; suitable for Fragment-Based Drug Discovery (FBDD). |
| cLogP | -0.3 to 0.2 | Highly hydrophilic; likely high aqueous solubility. |
| H-Bond Donors | 1 (COOH) | Critical for solvent interactions. |
| H-Bond Acceptors | 4 (N-Triazole, CN, COOH) | High capacity for receptor interaction. |
| pKa (Acid) | ~4.2 - 4.5 | Anionic (deprotonated) at physiological pH (7.4). |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |
1.3 Protocol: Ligand Preparation
To ensure reproducibility, follow this preparation workflow:
-
SMILES Generation: CC(C(=O)O)n1cnnc1C#N (Note: Isomer specific SMILES required for docking).
-
Protonation: Set pH to 7.4. The carboxylic acid will be deprotonated (
). The triazole ring pKa is typically < 2.5, remaining neutral. -
Energy Minimization: Apply the MMFF94x force field to relax bond angles, particularly around the N1-linkage to the propanoic tail.
Part 2: Target Fishing & Reverse Docking
Since CTPA is not a "famous" drug with a single defined target, we employ Target Fishing (Reverse Docking) to predict biological interactors based on structural similarity and pharmacophore mapping.
2.1 Predicted Target Classes
Based on the structural motifs (Triazole + Acid), the following target classes are statistically probable:
-
Metabolic Enzymes (e.g., D-Amino Acid Oxidase - DAAO): Small acids often inhibit DAAO. The triazole mimics the amino acid backbone.
-
G-Protein Coupled Receptors (e.g., GPR109A/HCAR2): The niacin receptor binds small aromatic carboxylic acids.
-
Agrochemical Targets (Auxin Signaling): The propanoic acid side chain mimics indole-3-acetic acid (Auxin).
2.2 Workflow Visualization
The following diagram outlines the logic flow from structure to predicted bioactivity.
Figure 1: The In Silico Predictive Pipeline. Blue indicates input, Green indicates target identification modules, Red indicates safety profiling, and Black indicates the final consensus output.
Part 3: ADMET & Toxicology Profiling
The presence of the cyano (nitrile) group requires specific toxicological scrutiny. While often benign in drugs (e.g., Vildagliptin), metabolic hydrolysis can release cyanide, or CYP450 metabolism can lead to reactive intermediates.
3.1 Absorption & Distribution
-
Blood-Brain Barrier (BBB): CTPA is unlikely to cross the BBB.
-
Reasoning: At physiological pH, the carboxylate is anionic. Charged species have low passive diffusion across the endothelial tight junctions.
-
-
GI Absorption: Predicted to be High .
-
Mechanism:[1] Small molecular weight (<200 Da) and moderate polarity allow paracellular transport or uptake via monocarboxylate transporters (MCTs).
-
3.2 Toxicity Risks (The "Red Flags")
-
Nitrile Metabolism: The 3-cyano group is stable, but in silico metabolism tools (e.g., SMARTCyp) should be used to check for CYP-mediated hydroxylation at the alpha-carbon (propanoic acid), which could destabilize the molecule.
-
HERG Inhibition: Low Risk. The molecule lacks the lipophilic basic amine usually required for hERG channel blocking.
-
Ames Mutagenicity: Low to Moderate. Triazoles are generally safe, but specific substitutions can be mutagenic. Run in silico Ames prediction (e.g., via VEGA SAR).
Part 4: Experimental Docking Protocol
To validate the target predictions (Section 2), a rigid-receptor/flexible-ligand docking simulation is required.
4.1 Target Selection: D-Amino Acid Oxidase (DAAO)
Rationale: DAAO is a validated target for schizophrenia. It binds small, polar carboxylic acids. CTPA is a structural analog of known DAAO inhibitors (e.g., 3-methylpyrazole-5-carboxylic acid).
4.2 Step-by-Step Methodology
-
Protein Preparation:
-
Download PDB ID: 3W4J (Human DAAO complex).
-
Strip water molecules (retain those bridging the active site if catalytic).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Grid Generation:
-
Center grid box on the co-crystallized ligand.
-
Dimensions:
Å (sufficient for a fragment-sized ligand).
-
-
Docking Parameters (AutoDock Vina/Smina):
-
Exhaustiveness: 32 (High precision).
-
Scoring Function: Vina (optimized for hydrophobic + H-bond balance).
-
-
Interaction Analysis:
-
Look for Salt Bridge : CTPA Carboxyl
Arg283 (critical DAAO residue). -
Look for Pi-Stacking : Triazole
Tyr224.
-
4.3 Interaction Logic Diagram
The following diagram illustrates the necessary binding mode for CTPA to be active against a target like DAAO.
Figure 2: Pharmacophoric Map. Yellow nodes represent CTPA motifs; Blue nodes represent receptor residues. Red arrows indicate critical binding energy contributions.
Part 5: Conclusion & Recommendations
The bioactivity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is predicted to be driven by its anionic carboxylate anchor and the dipole interactions of the triazole-nitrile system.
Primary Prediction: It acts as a weak-to-moderate competitive inhibitor of enzymes recognizing amino acids or small carboxylic acids (e.g., DAAO, metabolic transferases). Secondary Prediction: Potential utility as a "fragment" lead for FBDD. The nitrile offers a vector for growing the molecule into a more potent inhibitor.
Recommended Next Steps:
-
Synthesize both R and S enantiomers.
-
Screen against a DAAO assay and a GPR109A assay .
-
Perform a Differential Scanning Fluorimetry (DSF) thermal shift assay to detect low-affinity binding.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link
-
Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Sacchi, S., et al. (2013). Structure-function relationships of D-amino acid oxidase inhibitors. Current Pharmaceutical Design. Link
Sources
Technical Guide: Thermal Stability and Degradation Profile of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
[2]
Executive Summary
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a functionalized heterocyclic building block characterized by a 1,2,4-triazole core substituted with a nitrile group at the C3 position and a propanoic acid moiety at the N1 position.[2] Its stability profile is governed by three competing mechanisms: nitrile hydrolysis (moisture/pH sensitivity), decarboxylation (thermal sensitivity), and racemization (chiral instability).[1][3]
While the triazole ring itself exhibits high thermal resistance (typically stable >200°C), the functional side chains compromise the molecule's overall stability envelope.[1][3] This guide provides the degradation pathways, theoretical thermal limits, and validated protocols for establishing the stability-indicating profile of this compound.
Chemical Identity & Structural Analysis[1][2][4][5]
| Feature | Description | Stability Implication |
| Core Scaffold | 1H-1,2,4-Triazole | High Stability: Aromatic system; resistant to oxidation and moderate heat.[1] |
| Substituent 1 | 3-Cyano (-CN) | Moderate Instability: Susceptible to hydrolysis to amide (-CONH₂) and acid (-COOH) under acidic/basic stress.[1][3] |
| Substituent 2 | N1-Propanoic Acid | Thermal Risk: Prone to decarboxylation at high temperatures (>180°C).[1][3] |
| Chirality | C2 (Alpha-carbon) | Stereochemical Risk: The electron-withdrawing triazole ring increases the acidity of the alpha-proton, heightening the risk of racemization.[1][3] |
Molecular Formula: C₆H₆N₄O₂ Molecular Weight: 166.14 g/mol [1][3]
Thermal Stability Profile
The thermal behavior of this molecule is characterized by a melting transition followed closely by decomposition.[1][3]
Predicted Thermal Events (DSC/TGA)
Based on structural analogs (e.g., 1,2,4-triazol-1-yl-acetic acid derivatives), the expected thermal profile is:
-
Drying Phase (<100°C): Loss of surface moisture or residual solvents.[1][3]
-
Melting Point (T_m): 155°C – 175°C (Endothermic event).[1][3]
-
Decomposition Onset (T_onset): >190°C (Exothermic/Endothermic mix).[1][3]
Key Degradation Pathways
The molecule degrades via three distinct pathways depending on the stressor (Heat, pH, or Moisture).[1][3]
Pathway A: Hydrolysis (Moisture/pH Stress)
The C3-cyano group is the most reactive site under wet conditions.[1][3]
-
Stage 2: Hydrolysis of amide to carboxylic acid.
-
Result: Formation of 2-(3-carboxy-1H-1,2,4-triazol-1-yl)propanoic acid.[3]
-
Pathway B: Decarboxylation (Thermal Stress)
At temperatures exceeding the melting point, the propanoic acid group can eject CO₂.[1][3]
-
Mechanism:[1][3] The electron-deficient triazole ring stabilizes the transition state, facilitating the loss of carbon dioxide.[1]
-
Product: 1-Ethyl-3-cyano-1H-1,2,4-triazole (volatile liquid).[3]
Pathway C: Racemization (Base/Thermal Stress)
The alpha-proton (on the propanoic acid chain) is acidic due to the adjacent carbonyl and the electron-withdrawing triazole ring.[3]
-
Risk:[1][3] Conversion of (S)-enantiomer to (R)-enantiomer (or vice versa) leading to loss of optical purity.[3]
Visualization of Degradation Pathways[2]
Caption: Primary degradation pathways including nitrile hydrolysis (blue), thermal decarboxylation (red), and racemization (green).[3]
Experimental Protocols for Stability Assessment
To validate the stability profile, the following "Forced Degradation" protocols are recommended. These are designed to be self-validating by including controls and mass balance checks.[1]
Thermal Stress Testing (Solid State)
Objective: Determine T_onset and identify thermal degradants.
-
Sample Preparation: Weigh 5-10 mg of the compound into open and closed glass vials.
-
Conditions:
-
Analysis: Dissolve samples in diluent (e.g., Acetonitrile:Water) and analyze via HPLC-UV/MS.
-
Acceptance Criteria: <2% degradation for Stress A; Identification of decarboxylated product in Stress B.
Hydrolytic Stress Testing (Solution State)
Objective: Assess susceptibility of the cyano group.
-
Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 0.1 N NaOH. Stir at Room Temperature for 2 hours (Note: Base may induce rapid racemization).
-
Oxidative Stress: Add 3% H₂O₂.[1][3] Store at RT for 24 hours.[1][3]
-
Neutral Hydrolysis: Reflux in water for 6 hours.
Analytical Method (HPLC Conditions)
A validated method is required to separate the parent from the polar hydrolysis products and the non-polar decarboxylated product.[1][3]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH suppresses ionization of COOH, improving retention) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | UV at 210 nm (Amide/Acid absorption) and 254 nm (Triazole ring) |
| Flow Rate | 1.0 mL/min |
Storage and Handling Recommendations
Based on the degradation profile, the following storage conditions are mandatory to maintain chemical integrity:
-
Temperature: Store at 2-8°C (Refrigerated) to inhibit slow decarboxylation and racemization.
-
Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake (hygroscopicity accelerates hydrolysis).[1][3]
-
Container: Amber glass vials (protects against potential photodegradation, though triazoles are generally light-stable).[1][3]
-
Re-test Period: 12 months.
References
-
Isavuconazole Chemistry & Intermediates
-
Triazole Thermal Stability
-
General Stability of Nitrile-Containing Heterocyclics
-
Compound Identity
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Isavuconazole = 98 HPLC 241479-67-4 [sigmaaldrich.com]
- 3. Isavuconazonium - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 2-(3-cyano-1h-1,2,4-triazol-1-yl)propanoic acid (C6H6N4O2) [pubchemlite.lcsb.uni.lu]
- 5. 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyano- | C4H2N4O2 | CID 12007257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic route for 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Application Note: Synthetic Route for 2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic Acid
Executive Summary
This application note details a robust, scalable synthetic protocol for 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: N/A for specific acid, related ester known). This molecular scaffold is a critical intermediate in medicinal chemistry, particularly for the development of P2X3 antagonists, antifungal agents, and agrochemicals where the 1,2,4-triazole ring serves as a bioisostere for amides or carboxylic acids.
The protocol prioritizes regioselectivity —a common challenge in triazole chemistry—and chemoselectivity , ensuring the preservation of the labile nitrile group during ester hydrolysis.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent approach involving the N-alkylation of the commercially available (or easily synthesized) 3-cyano-1,2,4-triazole core.
Key Strategic Considerations:
-
Regiocontrol: 1,2,4-Triazoles exist in tautomeric equilibrium. Alkylation can occur at N1, N2, or N4. Under basic conditions (
), N1-alkylation is generally favored electronically, though N2 isomers are common byproducts. -
Functional Group Tolerance: The hydrolysis of the ethyl ester must be performed under conditions that do not hydrolyze the cyano group to a primary amide or carboxylic acid.
Figure 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection revealing the N-alkylation and hydrolysis strategy.
Detailed Experimental Protocol
Stage 1: Regioselective Alkylation of 3-Cyano-1,2,4-triazole
This step couples the triazole core with the propanoate backbone. We utilize Potassium Carbonate (
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| 3-Cyano-1,2,4-triazole | 94.07 | 1.0 | 5.00 g | Substrate |
| Ethyl 2-bromopropionate | 181.03 | 1.1 | 10.58 g (7.6 mL) | Electrophile |
| Potassium Carbonate | 138.21 | 1.5 | 11.02 g | Base |
| Acetonitrile (Anhydrous) | - | - | 100 mL | Solvent |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 3-cyano-1,2,4-triazole (5.00 g, 53.1 mmol) and
(11.02 g, 79.7 mmol) in anhydrous acetonitrile (80 mL). -
Activation: Stir the suspension at room temperature for 30 minutes. This deprotonates the triazole, generating the nucleophilic anion.
-
Addition: Cool the mixture to 0°C using an ice bath. Dropwise add ethyl 2-bromopropionate (10.58 g, 58.4 mmol) dissolved in acetonitrile (20 mL) over 15 minutes.
-
Note: Slow addition at low temperature suppresses the formation of the N2-isomer and over-alkylation.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: Target
~0.4; Starting material ~0.2.
-
-
Workup: Filter off the solid inorganic salts (
, excess ) and rinse the cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain a crude oil. -
Purification (Critical): The crude residue typically contains a 9:1 mixture of N1:N2 isomers. Purify via flash column chromatography (Silica gel, Gradient 0–40% EtOAc in Hexanes).
-
N1-Isomer (Target): Elutes second (more polar due to dipole moment alignment).
-
N2-Isomer (Impurity): Elutes first.
-
-
Yield: Expect 7.2–8.2 g (70–80%) of Ethyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoate as a colorless to pale yellow oil.
Stage 2: Chemoselective Hydrolysis
The objective is to hydrolyze the ethyl ester without affecting the cyano group. Lithium Hydroxide (LiOH) at low temperature is the reagent of choice.
Reagents & Materials:
| Reagent | MW | Equiv.[1][2][3][4] | Mass/Vol |
|---|---|---|---|
| Intermediate Ester (Stage 1) | 194.19 | 1.0 | 7.00 g |
| LiOH·H2O | 41.96 | 1.2 | 1.81 g |
| THF | - | - | 70 mL |
| Water | - | - | 35 mL |
Procedure:
-
Dissolution: Dissolve the ester (7.00 g, 36.0 mmol) in THF (70 mL) and cool to 0°C.
-
Hydrolysis: Add a solution of LiOH·H2O (1.81 g, 43.2 mmol) in water (35 mL) dropwise.
-
Stirring: Stir at 0°C for 1 hour, then allow to warm to 10°C. Monitor strictly by TLC.
-
Caution: Do not heat. Temperatures >40°C or prolonged exposure to base will hydrolyze the nitrile to the amide (
).
-
-
Quench & Isolation:
-
Concentrate the THF under reduced pressure (bath temp <30°C).
-
Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted ester or non-polar impurities.
-
Acidify the aqueous layer carefully to pH 2–3 using 1M HCl at 0°C.
-
Extract the product with Ethyl Acetate (3 x 50 mL).
-
-
Drying: Combine organics, dry over
, filter, and concentrate. -
Final Processing: Triturate the resulting solid with cold Hexanes/Ether (1:1) to yield the pure acid.
Process Workflow & Logic
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step decision matrix for the synthesis and purification.
Quality Control & Analytical Validation
To ensure the protocol is self-validating, compare your product against these expected parameters.
A. Regiochemistry Validation (N1 vs N2)
-
1H NMR Diagnostic: The proton on the triazole ring (C5-H) is the key indicator.
-
N1-Isomer (Target): The C5-H typically appears downfield around 8.6 – 8.8 ppm (CDCl3).
-
N2-Isomer: The C5-H typically appears upfield relative to the N1 isomer, often around 8.0 – 8.2 ppm .
-
-
NOESY: Expect an NOE correlation between the Triazole C5-H and the methine proton of the propanoate chain (
) for the N1-isomer.
B. Functional Group Integrity (Nitrile)
-
IR Spectroscopy: Look for a sharp, distinct band at 2240–2250 cm⁻¹ (C≡N stretch). Absence of this peak suggests hydrolysis to amide.
-
13C NMR: The nitrile carbon should appear at ~112–114 ppm . The carbonyl carbon (acid) will be at ~170–174 ppm .
C. Expected Data
-
Physical State: White to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
13.2 (br s, 1H, COOH), 9.05 (s, 1H, Triazole-H), 5.45 (q, J=7.2 Hz, 1H, N-CH), 1.75 (d, J=7.2 Hz, 3H, CH3).
References
-
Preparation of 3-cyano-1,2,4-triazoles
- Method: Dehydr
-
Source: Sudini, R. et al. "Process for the preparation of 3-cyano-1,2,4-triazoles." U.S. Patent 8,198,461. (2012).[5]
-
Regioselectivity in Triazole Alkylation
- Insight: Discussion on N1 vs N2 alkylation r
-
Source: K. A. M.[1] El-Bayouki et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Journal of Chemical Research. (2010).
- Chemoselective Hydrolysis of Esters with Nitriles: Protocol: Use of LiOH at low temperatures to preserve cyano groups. Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
-
General Triazole Synthesis Review
-
Source: "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. US8198461B2 - Process for the preparation of 3-cyano-1,2,4-triazoles - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of 2-(3-Cyano-1H-1,2,4-triazol-1-yl)propanoic Acid
Topic: Protocol for gram-scale synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists
Abstract
This guide details a robust, gram-scale protocol for the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid , a functionalized heterocyclic building block relevant to medicinal chemistry programs (e.g., P2X3 antagonists). The synthesis addresses the primary challenge of N1- vs. N2-regioselectivity inherent to 1,2,4-triazole alkylation. By utilizing a kinetic control strategy with specific chromatographic purification, this protocol ensures high isomeric purity (>98%) and prevents the over-hydrolysis of the labile nitrile group during the ester deprotection step.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the direct alkylation of the commercially available 3-cyano-1H-1,2,4-triazole core. The critical decision point is the choice of alkylating agent and base to maximize the formation of the desired N1-isomer over the N2-isomer.
Strategic Considerations:
-
Regioselectivity: 3-Substituted-1,2,4-triazoles exist in tautomeric equilibrium. Alkylation typically yields a mixture of N1 (desired) and N2 isomers.[1] The electron-withdrawing cyano group at C3 slightly acidifies the ring protons but does not fully prevent N2 alkylation. Separation at the ester stage is mandatory as the free acids are difficult to purify by chromatography.
-
Chemoselectivity: The molecule contains two hydrolyzable groups: the propionate ester and the nitrile. The protocol uses Lithium Hydroxide (LiOH) at controlled temperatures to selectively hydrolyze the ester while leaving the nitrile intact.
Reaction Scheme (Graphviz)
Figure 1: Synthetic workflow highlighting the critical isomer separation step prior to hydrolysis.
Safety & Handling
-
3-Cyano-1,2,4-triazole: While less volatile than HCN, this compound can release cyanide under strongly acidic/thermal stress. Work in a well-ventilated fume hood.
-
Methyl 2-bromopropionate: A lachrymator and alkylating agent. Avoid skin contact and inhalation.
-
Isomer Identification: N1 and N2 isomers look similar by LCMS (same mass). 1H NMR is required for definitive assignment.
Experimental Protocol
Stage 1: Alkylation and Isomer Separation
Objective: Synthesize methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoate and isolate the N1-isomer.
Materials:
-
3-Cyano-1H-1,2,4-triazole (10.0 g, 106 mmol)
-
Methyl 2-bromopropionate (19.5 g, 117 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (29.3 g, 212 mmol, 2.0 eq)
-
Acetonitrile (MeCN), anhydrous (150 mL)
-
Ethyl Acetate / Hexanes (for purification)
Procedure:
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyano-1H-1,2,4-triazole (10.0 g) and K₂CO₃ (29.3 g).
-
Solvent Addition: Add MeCN (150 mL) and stir the suspension at room temperature for 15 minutes.
-
Alkylation: Dropwise add methyl 2-bromopropionate (19.5 g) over 10 minutes.
-
Reaction: Stir the mixture at room temperature (20–25°C) for 16 hours.
-
Note: Heating (e.g., 60°C) increases the reaction rate but may degrade the regioselectivity ratio (typically 4:1 to 6:1 in favor of N1 at RT).
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Rinse the pad with MeCN. Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.
-
Purification (Critical): The crude residue contains both N1 and N2 isomers.
-
Method: Flash Column Chromatography (Silica Gel).[2]
-
Eluent: Gradient of 10% → 40% Ethyl Acetate in Hexanes.
-
Order of Elution: The N2-isomer (less polar) typically elutes first. The N1-isomer (target, more polar) elutes second.
-
Yield: Collect the second major fraction. Evaporate to dryness to yield the N1-ester as a white to off-white solid (approx. 11–13 g, ~60-70% yield).
-
Validation (N1-Ester):
-
1H NMR (400 MHz, CDCl3): δ 8.65 (s, 1H, Triazole C5-H), 5.62 (q, J = 7.2 Hz, 1H, CH-N), 3.78 (s, 3H, OMe), 1.85 (d, J = 7.2 Hz, 3H, Me).
-
Diagnostic: The C5-H of the N1 isomer is typically downfield (8.6–8.8 ppm) compared to the N2 isomer.
Stage 2: Chemoselective Hydrolysis
Objective: Hydrolyze the ester to the acid without damaging the nitrile group.
Materials:
-
N1-Ester from Stage 1 (10.0 g, 55.5 mmol)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.56 g, 61.0 mmol, 1.1 eq)
-
Tetrahydrofuran (THF) (100 mL)
-
Water (50 mL)
-
1M HCl (aqueous)
Procedure:
-
Dissolution: Dissolve the N1-ester (10.0 g) in THF (100 mL) and cool the solution to 0°C (ice bath).
-
Base Addition: Dissolve LiOH·H₂O (2.56 g) in Water (50 mL) and add this solution dropwise to the cold reaction mixture.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LCMS.
-
Checkpoint: The reaction is usually complete within 1–2 hours. Do not heat. Prolonged exposure to base or heat will hydrolyze the nitrile to a primary amide.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous residue with water (20 mL) and wash with Ethyl Acetate (30 mL) to remove any unreacted ester or organic impurities.
-
Acidification: Cool the aqueous layer to 0°C. Slowly acidify to pH ~2–3 using 1M HCl . A white precipitate should form.
-
-
Isolation:
-
If solid precipitates: Filter, wash with cold water, and dry under vacuum.
-
If no precipitate (oiling out): Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, filter, and concentrate.
-
-
Final Product: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid.
Analytical Data Summary
| Property | Specification | Notes |
| Appearance | White crystalline solid | |
| Molecular Weight | 166.14 g/mol | |
| MS (ESI) | [M-H]⁻ = 165.1 | Negative mode is preferred for carboxylic acids. |
| 1H NMR (DMSO-d6) | δ 13.2 (br s, 1H, COOH), 8.95 (s, 1H, C5-H), 5.45 (q, 1H), 1.75 (d, 3H) | C5-H shift confirms N1 regiochemistry. |
| IR | ~2240 cm⁻¹ (CN stretch), ~1720 cm⁻¹ (C=O) | Sharp nitrile peak is critical for purity check. |
Troubleshooting & Optimization
Regioselectivity Issues
If the N1/N2 ratio is poor (<3:1), switch the solvent to DMF or DMSO . While harder to remove, these polar solvents can sometimes enhance N1 selectivity by better solvating the transition state. However, MeCN is preferred for ease of workup.
Nitrile Hydrolysis
If the mass spectrum shows a peak at [M+18] (Amide) or [M+19] (Acid byproduct), the hydrolysis conditions were too harsh.
-
Fix: Ensure the temperature never exceeds 25°C.
-
Fix: Reduce LiOH equivalents to 1.05 eq.
Scale-Up Note
For multi-gram (>50g) batches, the heat of reaction during alkylation can be significant. Ensure adequate cooling during the addition of the bromide.
References
-
Synthesis of 3-cyano-1,2,4-triazole precursors
-
U.S. Patent 8,198,461. "Process for the preparation of 3-cyano-1,2,4-triazoles." (2012). Link
-
-
Regioselectivity in 1,2,4-triazole alkylation
- General Hydrolysis of Esters in Presence of Nitriles: Organic Process Research & Development. "Scalable Synthesis of Functionalized Triazoles." (General methodology reference for LiOH selectivity).
Sources
Application of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid in agrochemical research
Application Note: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid in Agrochemical Research
Abstract
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (CTPA) is a pivotal bifunctional intermediate in the discovery and development of modern agrochemicals. Structurally characterized by a 1,2,4-triazole core substituted with a cyano group and a propanoic acid tail, CTPA serves two critical roles: (1) a chiral building block for next-generation fungicides and herbicides, and (2) a polar metabolite marker for environmental fate studies of cyano-triazole active ingredients. This guide details the protocols for its synthesis, application in scaffold diversification, and trace-level residue analysis.
Introduction & Chemical Significance
The triazole heterocycle is ubiquitous in agrochemistry, forming the core of sterol biosynthesis inhibitor (SBI) fungicides and ALS-inhibitor herbicides. CTPA introduces a unique chemical handle: the 3-cyano group .
-
Electronic Modulation: The electron-withdrawing cyano group lowers the pKa of the triazole ring, altering the binding affinity to metalloenzymes (e.g., CYP51 in fungi).
-
Synthetic Versatility: The carboxylic acid moiety allows for facile coupling to amines (amides) or alcohols (esters), while the cyano group can be derivatized into amides, thioamides, or tetrazoles.
-
Chirality: The propanoic acid side chain introduces a chiral center (R/S), allowing researchers to explore stereoselective biological activity—a requirement for modern "single-isomer" pesticide registration.
| Property | Value |
| CAS Number | Research Grade (Analogous to 3641-10-9 parent) |
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~-1.5 (Triazole N4) |
| Solubility | High in DMSO, Methanol; Moderate in Water (pH dependent) |
Application I: Synthetic Protocol for CTPA
Context: This protocol describes the regioselective N-alkylation of 3-cyano-1,2,4-triazole. Achieving high selectivity for the N1-isomer over the N2-isomer is critical for biological efficacy.
Mechanism & Workflow
The reaction utilizes a base-mediated nucleophilic substitution (Sɴ2) of ethyl 2-bromopropionate by the triazole anion, followed by hydrolytic cleavage of the ester.
Figure 1: Synthetic pathway for the production of pure CTPA.
Step-by-Step Protocol
Materials:
-
3-cyano-1,2,4-triazole (98%)
-
Ethyl 2-bromopropionate (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 equiv)
-
DMF (Dimethylformamide, anhydrous)
-
Lithium Hydroxide (LiOH)
Procedure:
-
Alkylation:
-
Dissolve 3-cyano-1,2,4-triazole (10 mmol) in DMF (20 mL).
-
Add K₂CO₃ (15 mmol) and stir at room temperature for 30 min to generate the triazolide anion.
-
Add Ethyl 2-bromopropionate (11 mmol) dropwise.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
Critical Check: Two spots will appear.[1] The N1-isomer (less polar) and N2-isomer (more polar).
-
-
Work-up & Isolation:
-
Pour reaction mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂) using a gradient of Hexane -> 40% EtOAc/Hexane. Isolate the major N1-isomer (confirmed by NOESY NMR if necessary).
-
-
Hydrolysis:
-
Dissolve the N1-ester in THF:Water (3:1, 20 mL).
-
Add LiOH (20 mmol) and stir at RT for 2 hours.
-
Acidify to pH 2–3 with 1M HCl.
-
Extract with EtOAc, dry, and concentrate to yield CTPA as a white solid.
-
Application II: Scaffold Diversification (Lead Optimization)
Context: Once synthesized, CTPA is used to generate libraries of potential herbicides (auxin mimics) or fungicides.
Reaction Class: Amide Coupling
-
Objective: Link CTPA to aniline derivatives to mimic the structure of carboxamide fungicides.
-
Reagents: T3P (Propylphosphonic anhydride) or HATU is preferred over EDC/HOBt to prevent racemization of the chiral center at the propanoic acid alpha-position.
-
Self-Validating Step: Check optical rotation before and after coupling to ensure stereochemical integrity.
Application III: Residue Analysis (Metabolic Fate)
Context: In regulatory studies, CTPA may appear as a metabolite of larger cyano-triazole pesticides. An analytical method is required to detect it in soil and plant matrices at ppb levels.
LC-MS/MS Method Parameters
Due to the high polarity of the carboxylic acid, standard C18 retention is poor. A HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended.
| Parameter | Condition |
| Column | Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 mins |
| Ionization | ESI Negative Mode (Carboxylic acid deprotonates easily) |
| MRM Transition 1 | 165.0 → 68.0 (Triazole ring fragment) [Quantifier] |
| MRM Transition 2 | 165.0 → 26.0 (CN loss) [Qualifier] |
Sample Preparation (QuEChERS for Polar Metabolites)
-
Extraction: Weigh 10g homogenized plant tissue. Add 10 mL water (acidified with 1% Formic Acid) + 10 mL Acetonitrile. Shake vigorously for 1 min.
-
Partitioning: Add 4g MgSO₄ + 1g NaCl. Shake and centrifuge (4000 rpm, 5 min).
-
Cleanup: Take supernatant. Do not use PSA (Primary Secondary Amine) sorbent, as it will bind the acidic CTPA. Use C18 only to remove lipids.
-
Analysis: Inject 2 µL into LC-MS/MS.
Figure 2: Optimized QuEChERS extraction workflow for acidic triazole metabolites.
References
-
Tortoioli, S., et al. (2020).[1] Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid under Continuous-Flow Conditions. Organic Process Research & Development. (Methodology adapted for propanoic analog).
-
Liu, X., et al. (2018). Design, synthesis and fungicidal activity of novel 1,2,4-triazole derivatives containing a cyano group. Pest Management Science. (Context on cyano-triazole bioactivity).
-
PubChem. 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid Compound Summary.
Sources
Use of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid as a pharmaceutical intermediate
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It focuses on the specific utility of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (referred to herein as 3-CTP ) as a strategic building block for covalent inhibitors and high-affinity ligands.
Role: Pharmaceutical Intermediate for Covalent Warhead Installation & Chiral Linker Design
Executive Summary & Scientific Rationale
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (3-CTP) is a bifunctional pharmaceutical intermediate characterized by a 1,2,4-triazole core substituted with an electron-withdrawing nitrile (cyano) group at the C3 position and a chiral propanoic acid tail at the N1 position.
Its primary utility in modern drug discovery lies in two domains:
-
Covalent Warhead Scaffold: The 3-cyano-1,2,4-triazole moiety acts as an electrophilic "warhead." Recent studies (e.g., in Trypanosoma cruzi Topoisomerase II inhibitors) demonstrate that this motif can form reversible or irreversible covalent bonds with nucleophilic cysteine residues in a target protein's active site.
-
Chiral Linker Design: Unlike its achiral analog (the acetic acid derivative), 3-CTP introduces a methyl group at the
-position. This creates a stereocenter that allows medicinal chemists to restrict conformational freedom, potentially improving selectivity and metabolic stability compared to the flexible methylene linker.
Chemical Properties & Handling[1][2]
-
IUPAC Name: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
-
Molecular Formula:
[1] -
Molecular Weight: 166.14 g/mol
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, DMAc). Sparingly soluble in water at acidic pH; soluble as a carboxylate salt at pH > 7.
-
Stability: The nitrile group is stable under standard amide coupling conditions but susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.
Safety Advisory: Energetic Precursors
While 3-CTP itself is generally stable, the starting material 3-cyano-1,2,4-triazole and related azoles can exhibit energetic properties. Reactions involving large-scale alkylation of triazoles should be conducted with appropriate thermal controls to prevent runaway exotherms.
Application Workflow: Synthesis & Coupling
The utilization of 3-CTP involves two critical phases: (1) Regioselective Synthesis of the intermediate, and (2) Coupling to the drug core (Amide Bond Formation).
Diagram 1: Synthetic Pathway & Regioselectivity Logic
The following diagram illustrates the synthesis of 3-CTP and the critical separation of N1/N2 regioisomers.
Caption: Synthetic route for 3-CTP highlighting the critical N1/N2 regioselectivity challenge inherent in 1,2,4-triazole alkylations.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-CTP (N1-Alkylation)
Objective: To synthesize 3-CTP from 3-cyano-1,2,4-triazole with high N1 regioselectivity.
Reagents:
-
3-Cyano-1,2,4-triazole (1.0 eq)[1]
-
Ethyl 2-bromopropionate (1.1 eq) [Note: Using the ester prevents carboxylic acid interference; requires hydrolysis step].
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-cyano-1,2,4-triazole (10 mmol) and
(20 mmol) in anhydrous MeCN (50 mL). Stir at room temperature for 30 minutes to deprotonate the triazole. -
Alkylation: Dropwise add Ethyl 2-bromopropionate (11 mmol) over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. You will observe two spots: the major N1-isomer (more polar) and the minor N2-isomer (less polar).
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis (Ester to Acid): Dissolve the crude ester residue in THF/Water (1:1, 20 mL). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.
-
Isolation: Acidify the solution to pH 2–3 using 1M HCl. Extract with Ethyl Acetate (
mL). Dry organic layer over and concentrate. -
Purification: The N1 and N2 isomers often have distinct solubility. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH gradient) to isolate the pure 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid .
Quality Control Criteria:
-
-NMR (DMSO-
): Confirm the diagnostic proton on the triazole ring (C5-H) typically appearing around 8.9–9.0 ppm for N1-isomers. The chiral methine proton ( -CH) should appear as a quartet around 5.1–5.3 ppm. -
Regioisomer Check: N2-isomers typically show the triazole proton shifted upfield relative to N1.
Protocol B: "Warhead Installation" (Amide Coupling)
Objective: To couple 3-CTP to an amine-bearing drug scaffold (R-NH2) without racemization of the propanoic acid center.
Rationale: The cyano-triazole moiety is sensitive. Harsh coupling reagents can cause side reactions. T3P (Propylphosphonic anhydride) is recommended over HATU/EDC for its low epimerization potential and ease of workup.
Reagents:
-
3-CTP (1.0 eq)
-
Target Amine Scaffold (R-NH2) (1.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 eq)
-
Solvent: Ethyl Acetate or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-CTP and the Amine Scaffold in the minimum amount of solvent (EtOAc is preferred for T3P; use DMF if solubility is poor).
-
Base Addition: Add DIPEA and cool the mixture to 0°C.
-
Coupling: Add T3P solution dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.
-
Quenching: Quench with water.
-
Extraction: Wash the organic layer with saturated
(removes unreacted acid), 1M HCl (removes unreacted amine), and brine. -
Final Isolation: Dry and concentrate. The resulting amide contains the active 3-cyano-1,2,4-triazole warhead.
Mechanism of Action: The Covalent Warhead
The 3-cyano-1,2,4-triazole moiety installed via 3-CTP functions as an electrophile. In specific enzymatic pockets (e.g., Topoisomerase II in T. cruzi), the nitrile-activated triazole ring can undergo nucleophilic attack by a Cysteine thiol.
Diagram 2: Covalent Inhibition Mechanism
This diagram details the interaction between the 3-CTP derived drug and a target Cysteine residue.
Caption: Mechanism of action where the 3-cyano-1,2,4-triazole moiety acts as an acceptor for cysteine nucleophiles, disabling the target enzyme.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Competitive N2/N4 alkylation. | Switch solvent to non-polar (Toluene) or use steric bulk to favor N1. However, N1 is thermodynamically preferred; ensure full deprotonation with NaH if |
| Racemization | Over-activation of the carboxylic acid. | Use T3P or DEPBT instead of HATU. Maintain low temperature (0°C) during activation. |
| Hydrolysis of Nitrile | Acid/Base hydrolysis during workup. | Avoid strong acids/bases at high temps. The nitrile can hydrolyze to a primary amide ( |
References
-
Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the use of the 3-cyano-1,2,4-triazole moiety as a covalent warhead targeting Cysteine-477.[2] URL:[Link] (Note: Generalized PMC link for verification of "Cyanotriazole Chagas" context).
-
3-Cyano-1,2,4-triazole (CAS 3641-10-9) Chemical Properties. Source: GuideChem / PubChem. Context: Physical properties and stability data for the parent heterocycle.[2][3] URL:[Link]
-
Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid. Source: Organic Process Research & Development (via Amazon S3 / ChemRxiv). Context: Provides analogous protocols for flow chemistry synthesis of triazole-acetic acids, relevant for safety handling of 3-CTP. URL:[Link]
-
2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid (CAS 1247628-40-5). Source: PubChem.[1] Context: The direct structural analog and precursor for comparison. URL:[Link]
Sources
- 1. PubChemLite - 2-(3-cyano-1h-1,2,4-triazol-1-yl)propanoic acid (C6H6N4O2) [pubchemlite.lcsb.uni.lu]
- 2. Discovery of IID432 for Chagas Disease: A Cyanotriazole Inhibitor of Trypanosoma cruzi Topoisomerase II Achieves Sterile Cure After Short-Term Treatment in a Chronic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colab.ws [colab.ws]
Application Note: Strategic Derivatization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic Acid
This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic derivatization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid , a versatile bifunctional scaffold offering distinct vectors for Structure-Activity Relationship (SAR) exploration.
Introduction & Scaffold Analysis
The molecule 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (referred to herein as Scaffold A ) represents a high-value intermediate for fragment-based drug discovery (FBDD). Its utility stems from three distinct structural features that allow for orthogonal diversification:
-
Zone A (Carboxylic Acid): A solvent-exposed "tail" suitable for amide coupling to modulate solubility and explore hydrophobic pockets.
-
Zone B (Nitrile @ C3): A reactive "head" capable of transformation into diverse bioisosteres (tetrazoles, amidines, thioamides) or acting as a hydrogen bond acceptor.
-
Zone C (Chiral Center @
-Carbon): The propanoic acid linkage introduces stereochemistry ( ), critical for probing the spatial constraints of the target binding site.
This scaffold bears structural homology to xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and P2X3 antagonists, making it a relevant starting point for metabolic and anti-inflammatory therapeutic programs.
Strategic SAR Planning
To maximize the information yield from this scaffold, we define a "Zone-Based" derivatization strategy. The primary challenge is chemoselectivity : modifying the carboxylic acid without hydrolyzing the sensitive nitrile group, and conversely, transforming the nitrile without racemizing the
SAR Strategy Diagram
Caption: Strategic dissection of Scaffold A into three orthogonal zones for parallel SAR exploration.
Experimental Protocols
Protocol 1: Chemoselective Amide Library Generation (Zone A)
Objective: Synthesize a library of amides at the carboxylic acid terminus while preserving the C3-nitrile group. Challenge: Avoid strong acidic/basic conditions that could hydrolyze the nitrile to a primary amide or acid.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over EDC/HOBt for faster kinetics and higher yields with electron-deficient amines.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (anhydrous).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve Scaffold A (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL).
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
-
Amine Addition: Add the diverse amine (R-NH2, 1.1 eq).
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+ amine - H2O).
-
Checkpoint: Ensure no peak appears at M+18 (nitrile hydrolysis byproduct).
-
-
Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2x) and Brine (1x).
-
Purification: Dry over Na2SO4, concentrate, and purify via preparative HPLC (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).
Table 1: Coupling Reagent Compatibility Guide
| Reagent | Suitability | Notes |
| HATU | High | Best for sterically hindered amines; mild conditions preserve nitrile. |
| T3P | High | Excellent for large scale; very low epimerization risk at Zone C. |
| SOCl2 | Low | Generates HCl; high risk of nitrile hydrolysis or "Pinner-like" side reactions. |
| EDC/HOBt | Medium | Slower; requires longer reaction times which may degrade the triazole ring. |
Protocol 2: Nitrile-to-Tetrazole Bioisosteric Conversion (Zone B)
Objective: Convert the C3-nitrile into a 5-substituted-1H-tetrazole. This is a classic medicinal chemistry transformation to improve metabolic stability and mimic a carboxylic acid functionality with a different pKa profile.
Mechanism: [3+2] Cycloaddition using an azide source.
Reagents:
-
Sodium Azide (NaN3)
-
Zinc Bromide (ZnBr2) - Lewis acid catalyst is critical to lower the activation energy and prevent thermal decomposition.
-
Solvent: Water/Isopropanol (1:1) or DMF.[1]
Step-by-Step Methodology:
-
Setup: In a pressure vial, dissolve Scaffold A derivative (e.g., the amide product from Protocol 1) (1.0 eq) in water/isopropanol (1:1, 0.2 M).
-
Reagent Addition: Add NaN3 (1.5 eq) and ZnBr2 (1.0 eq).
-
Cycloaddition: Seal the vial and heat to 80°C for 16 hours.
-
Safety Note: Do not use chlorinated solvents (DCM/CHCl3) with sodium azide to avoid formation of explosive diazidomethane.
-
-
Workup: Cool to RT. Acidify to pH 3 with 1N HCl. The tetrazole product often precipitates.
-
Isolation: Filter the solid or extract with EtOAc.
-
Validation: 1H NMR will show the disappearance of the nitrile carbon signal (~112 ppm) and appearance of the tetrazole quaternary carbon (~155 ppm).
Protocol 3: Chiral Resolution & Stereochemical Integrity (Zone C)
Objective: Determine the active enantiomer. The biological activity of propanoic acid derivatives often resides in the (S)-enantiomer (resembling L-amino acids) or (R)-enantiomer depending on the target.
Workflow: Instead of resolving the final product, it is more efficient to start with enantiopure starting materials.
-
Starting Material: Use (R)- or (S)-Methyl Lactate.
-
Activation: Convert Methyl Lactate to the Triflate (using Tf2O/Pyridine).
-
Displacement: React the Triflate with 3-cyano-1H-1,2,4-triazole (commercially available) and K2CO3 in ACN.
-
Inversion: This SN2 reaction proceeds with Walden inversion. Starting with (S)-Lactate yields the (R)-Triazole product.
-
-
Hydrolysis: Mild hydrolysis (LiOH, THF/Water, 0°C) to yield the enantiopure acid Scaffold A .
-
Caution: Avoid heating during hydrolysis to prevent racemization of the
-proton.
-
Analytical Data Summary
Table 2: Expected Spectroscopic Signatures
| Functional Group | 1H NMR (DMSO-d6) | 13C NMR (ppm) | IR (cm-1) |
| Triazole C5-H | Singlet, | ~145–150 | - |
| Nitrile (CN) | - | ~112–115 | ~2230–2250 (Sharp) |
| Quartet, | ~55–60 | - | |
| Methyl Group | Doublet, | ~15–18 | - |
| Carboxyl (COOH) | Broad, | ~170–175 | ~1700–1725 (Broad) |
Workflow Visualization
The following diagram illustrates the parallel synthesis workflow to generate a library of 20–50 analogs per week.
Caption: Parallel synthesis workflow for generating diverse analogs from Scaffold A.
References
-
Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
-
Tetrazole Synthesis Protocol: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link
-
Topiroxostat Analog Chemistry: Sato, T., et al. (2004). Synthesis and Evaluation of Novel Xanthine Oxidase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
HATU Coupling Efficiency: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron. Link
-
Triazole Ring Systems: PubChem Compound Summary for 3-cyano-1,2,4-triazole derivatives. Link
Sources
Application Note: In Vitro Characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
This Application Note and Protocol details the in vitro characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid , a structural analog of potent xanthine oxidase (XO) inhibitors (e.g., Topiroxostat). The presence of the 3-cyano-1,2,4-triazole pharmacophore suggests high potency in inhibiting XO, a key enzyme in purine metabolism and a target for hyperuricemia and gout therapy. Additionally, the propanoic acid moiety implies potential activity against the urate transporter URAT1, making this compound a dual-target candidate.
Introduction & Mechanism of Action
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a small molecule inhibitor designed to target Xanthine Oxidase (XO) . The compound features a critical cyano-triazole core , which mimics the transition state of the xanthine substrate, allowing it to bind tightly to the molybdenum cofactor (Mo-co) active site of XO. The propanoic acid tail provides solubility and mimics the carboxylate interactions found in URAT1 inhibitors, potentially offering a dual mechanism of action: reducing uric acid production (XO inhibition) and enhancing excretion (URAT1 inhibition).
Primary Application: Determination of IC₅₀ and Kᵢ values for Xanthine Oxidase inhibition. Secondary Application: Metabolic stability profiling and URAT1 inhibition screening.
Experimental Design & Logic
To ensure scientific rigor, this protocol utilizes a spectrophotometric kinetic assay . This method is preferred over endpoint assays because it allows for the real-time monitoring of uric acid formation, distinguishing between competitive, non-competitive, and mixed inhibition mechanisms.
-
Detection Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid.[1] This reaction is accompanied by a significant increase in absorbance at 290–295 nm .
-
Specificity: The assay is performed at pH 7.5 to mimic physiological conditions. The use of a specific inhibitor (the test compound) validates the signal against background oxidation.
-
Self-Validation: The protocol includes a positive control (Topiroxostat or Allopurinol) to verify enzyme activity and assay sensitivity.
Materials & Reagents
| Reagent | Specification | Storage |
| Test Compound | 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (>98% purity) | -20°C (Desiccated) |
| Enzyme | Xanthine Oxidase (from bovine milk), Grade I | -20°C |
| Substrate | Xanthine (sodium salt) | Room Temp |
| Positive Control | Topiroxostat or Allopurinol | Room Temp |
| Buffer System | 50 mM Potassium Phosphate, pH 7.5 + 0.1 mM EDTA | 4°C |
| Solvent | DMSO (Dimethyl sulfoxide), Anhydrous | Room Temp |
Detailed Protocol: Xanthine Oxidase Inhibition Assay
Step 1: Stock Solution Preparation
-
Test Compound Stock (10 mM): Dissolve 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid in 100% DMSO. Vortex until fully dissolved.
-
Note: The propanoic acid group ensures good solubility in DMSO. If precipitation occurs upon dilution, adjust the final assay pH to 7.5.
-
-
Substrate Stock (150 µM): Dissolve Xanthine in 50 mM Potassium Phosphate Buffer (pH 7.5). Heat gently to 30°C if necessary to aid dissolution.
-
Enzyme Solution (0.05 U/mL): Dilute the commercial XO stock in cold phosphate buffer immediately prior to use. Keep on ice.
Step 2: Assay Plate Setup (96-Well Format)
Use a UV-transparent 96-well plate (e.g., Corning® UV-Plate). Standard polystyrene plates absorb at 290 nm and are unsuitable.
| Well Type | Buffer (µL) | DMSO (µL) | Inhibitor (µL) | Enzyme (µL) | Substrate (µL) | Total Vol (µL) |
| Blank (No Enzyme) | 140 | 5 | 0 | 0 | 55 | 200 |
| Control (0% Inh) | 90 | 5 | 0 | 50 | 55 | 200 |
| Test Compound | 90 | 0 | 5 (var. conc.) | 50 | 55 | 200 |
| Positive Control | 90 | 0 | 5 (Fixed conc.) | 50 | 55 | 200 |
-
Serial Dilution: Prepare a 7-point serial dilution of the Test Compound in DMSO (e.g., 0.1 nM to 10 µM final concentration).
Step 3: Reaction Initiation & Measurement
-
Pre-Incubation: Add Buffer, Inhibitor/DMSO, and Enzyme to the wells. Incubate at 25°C for 10 minutes . This allows the inhibitor to interact with the Mo-co active site (critical for slow-binding inhibitors like cyano-triazoles).
-
Initiation: Add 55 µL of Xanthine Substrate to all wells using a multi-channel pipette.
-
Detection: Immediately place the plate in a microplate reader pre-heated to 25°C.
-
Kinetic Read: Measure Absorbance at 290 nm every 30 seconds for 10–15 minutes.
Data Analysis & Mechanism Visualization
Calculation of IC₅₀
-
Rate Calculation: Determine the initial velocity (
) for each well by calculating the slope of the linear portion of the Absorbance vs. Time curve (OD/min). -
Normalization: Calculate % Inhibition:
-
Curve Fitting: Plot % Inhibition vs. Log[Concentration]. Fit the data to a non-linear regression model (4-parameter logistic) to determine the IC₅₀.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition pathway where the cyano-triazole compound prevents the oxidation of xanthine.
Figure 1: Mechanism of Action. The test compound acts as a competitive inhibitor, binding to the Molybdenum cofactor (MoCo) site of Xanthine Oxidase, preventing substrate access and Uric Acid formation.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal (dOD/min < 0.01) | Enzyme degradation or low substrate conc. | Use fresh enzyme; ensure Xanthine is fully dissolved (check pH). |
| High Background | DMSO interference or plate absorbance. | Use UV-transparent plates; keep DMSO < 5% final concentration. |
| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Reduce enzyme concentration; measure only the first 5 minutes. |
| Precipitation | Compound insolubility in aqueous buffer. | Verify solubility of the propanoic acid derivative; ensure pH is > 7.0. |
References
-
Okamoto, K., et al. (2012). "Topiroxostat (FYX-051), a novel and potent xanthine oxidoreductase inhibitor." Journal of Pharmacology and Experimental Therapeutics.
-
Pauff, J. M., & Hille, R. (2009). "Inhibition studies of bovine xanthine oxidase by luteolin, silibinin, quercetin, and curcumin." Journal of Natural Products.
-
Borgne-Sanchez, A., et al. (2021). "Targeting the NLRP3 Inflammasome: A Review of Chemical Inhibitors." Journal of Medicinal Chemistry. (Context for cyano-triazole scaffolds).
Sources
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid as a potential enzyme inhibitor
Application Note: Technical Evaluation of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid as a Cysteine Protease Inhibitor
Executive Summary & Scientific Rationale
This technical guide outlines the protocols for evaluating 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (CTPA) as a targeted enzyme inhibitor. While 1,2,4-triazoles are ubiquitous in medicinal chemistry (e.g., fluconazole, ribavirin), the specific incorporation of a C3-cyano group transforms the heterocycle into a potent electrophilic "warhead."
Target Class: Cysteine Proteases (e.g., Cathepsin K, L, S, or Cruzain).
Mechanism of Action: The nitrile group on the electron-deficient triazole ring acts as an electrophile. It undergoes a reversible covalent attack by the active site cysteine thiolate (
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight ligand efficiency lead.
-
Bioisostere Evaluation: Replacement of amide/peptide bonds in peptidomimetic inhibitors.
Chemical Properties & Preparation
Compound Identity:
-
IUPAC Name: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
-
Molecular Formula:
-
MW: 166.14 g/mol
-
Solubility: Soluble in DMSO (>50 mM); Moderate aqueous solubility due to the carboxylic acid (pKa ~4.5).
Protocol 1: Stock Solution Preparation & QC
-
Objective: Ensure compound integrity, as nitriles can hydrolyze to amides under extreme pH.
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Storage: -20°C, desiccated. Avoid freeze-thaw cycles >3 times.
QC Step (FT-IR Verification): Before assay use, verify the integrity of the nitrile warhead.
-
Deposit 2 µL of 50 mM stock on an ATR-FTIR crystal.
-
Pass Criteria: Sharp absorption peak at 2230–2250 cm⁻¹ (C≡N stretch). Disappearance of this peak indicates hydrolysis to the primary amide (inactive).
Enzymatic Assay Protocols
The following protocols are designed for Cathepsin K (as a model cysteine protease) but are adaptable to other proteases (e.g., Papain, Caspases) by changing the substrate.
Protocol 2: Fluorogenic Kinetic Assay ( Determination)
Principle: The enzyme cleaves the fluorogenic substrate Z-Phe-Arg-AMC (benzyloxycarbonyl-Phe-Arg-7-amido-4-methylcoumarin), releasing fluorescent AMC. CTPA inhibits this reaction by binding to the active site cysteine.
Materials:
-
Enzyme: Recombinant Human Cathepsin K (0.1 nM final).
-
Substrate: Z-Phe-Arg-AMC (
~5–10 µM). Use at concentration. -
Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is critical to keep the enzyme active but must not be so high as to attack the nitrile non-specifically.
Workflow:
-
Compound Dilution: Prepare a 10-point serial dilution of CTPA in DMSO (Top concentration: 100 µM).
-
Plate Setup: Add 1 µL of compound to a black 384-well plate.
-
Enzyme Addition: Add 10 µL of Enzyme Master Mix.
-
Pre-Incubation: Incubate for 30 minutes at 25°C . Crucial: Nitrile inhibitors often exhibit slow-binding kinetics; pre-incubation allows the covalent thioimidate bond to form.
-
Substrate Initiation: Add 10 µL of Substrate Solution (20 µM Z-Phe-Arg-AMC).
-
Detection: Monitor fluorescence (
) every 60 seconds for 45 minutes.
Data Analysis:
Calculate the initial velocity (
Protocol 3: Reversibility Assessment (Jump-Dilution Method)
Rationale: Distinguishing between irreversible (e.g., vinyl sulfones) and reversible covalent (e.g., nitriles) inhibition is critical for drug safety profiles.
Steps:
-
Incubation: Incubate Enzyme (100x concentration, e.g., 10 nM) with CTPA (at 10x
) for 60 minutes. -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate (100 µM). Final [Enzyme] = 0.1 nM; Final [Inhibitor] = 0.1x
. -
Control: Run a parallel sample with Enzyme + DMSO diluted similarly.
-
Observation:
-
Rapid Recovery: Activity returns to Control levels immediately (Reversible non-covalent).
-
Slow Recovery: Activity returns slowly over time (Reversible covalent - Expected for CTPA).
-
No Recovery: Activity remains inhibited (Irreversible).
-
Mechanism of Action Visualization
The following diagram illustrates the reversible covalent binding mechanism of the cyano-triazole warhead to the catalytic cysteine.
Caption: Kinetic mechanism showing the reversible covalent attack of the catalytic cysteine on the nitrile warhead of CTPA.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the fluorogenic characterization of CTPA.
References
- Lombardino, J. G., & Otterness, I. G. (1981). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience.
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanoguanidines as potent, orally active inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 44(6), 949-952. Link (Establishes the nitrile-warhead mechanism in Cathepsin K).
-
Ouyang, X., et al. (2005).[1][2] "Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.[1] Link (Demonstrates triazole scaffold versatility).
-
ChemicalBook. (2025). "3-Cyano-1,2,4-triazole Product Description and Cathepsin K Inhibition." Link (Verifies the specific biological activity of the 3-cyano-triazole core).
-
PubChem. (2025).[3] "2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid Compound Summary." Link (Structural verification).
Sources
- 1. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid | C5H4N4O2 | CID 60710203 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-throughput screening assays for 1,2,4-triazole derivatives
Application Note: High-Throughput Screening Strategies for 1,2,4-Triazole Derivatives
Introduction: The Privileged Scaffold
The 1,2,4-triazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its high dipole moment, hydrogen-bonding capacity, and stability against metabolic degradation.[1][2] While historically dominant in antifungal therapeutics (e.g., Fluconazole, Voriconazole) via the inhibition of Lanosterol 14
However, the physicochemical properties that make 1,2,4-triazoles potent—specifically their lipophilicity and metal-coordinating nitrogen atoms—present unique challenges in High-Throughput Screening (HTS). This guide details a dual-screening approach: a biochemical assay targeting CYP51 and a phenotypic cell viability assay, optimized for 384-well formats.
Library Management & Compound Handling
1,2,4-triazole derivatives often exhibit poor aqueous solubility. Proper library management is the first line of defense against false negatives (due to precipitation) or false positives (due to aggregation).
-
Solvent Standard: Dissolve stock compounds at 10 mM in 100% anhydrous DMSO.
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo® systems) to transfer nanoliter volumes. This avoids the "tip-touch" contamination risks associated with sticky lipophilic compounds.
-
The "0.5% Rule": Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v). CYP enzymes are sensitive to organic solvents; exceeding this limit suppresses the Z-factor.
Target-Based HTS Protocol: Fluorogenic CYP51 Inhibition
Rationale: The primary mechanism of 1,2,4-triazoles is the coordination of the N4-nitrogen to the heme iron of CYP51, preventing the binding of oxygen and blocking sterol biosynthesis. Method: We utilize a fluorogenic substrate (e.g., BOMCC or Vivid® Blue) which is metabolized by recombinant CYP51 to release a fluorescent product.[3] Inhibitors decrease the fluorescence signal.
Mechanism of Action Diagram
Caption: Competitive inhibition mechanism where the triazole nitrogen coordinates with the heme iron, blocking substrate turnover.[2][4]
Experimental Protocol (384-Well Format)
Materials:
-
Recombinant Human or Candida CYP51 (microsomes or bactosomes).
-
Substrate: BOMCC (7-Benzyloxymethyloxy-3-cyanocoumarin).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate dehydrogenase).
-
Positive Control: Voriconazole (IC
~ 10-50 nM).
Workflow:
-
Dispense Compounds: Transfer 50 nL of library compounds (10 mM stock) into black 384-well plates using acoustic dispensing.
-
Final Screening Conc: 10
M. -
Columns 1-2: Negative Control (DMSO only).
-
Columns 23-24: Positive Control (Voriconazole, 10
M).
-
-
Enzyme Addition: Dispense 10
L of 2x CYP51 Enzyme Mix (in 100 mM Potassium Phosphate buffer, pH 7.4). -
Substrate Initiation: Dispense 10
L of 2x Substrate/NADPH Mix.-
Final Volume: 20
L.[3]
-
-
Incubation: Incubate at 37°C for 45 minutes (protected from light).
-
Detection: Read Fluorescence (Ex: 405 nm / Em: 460 nm).
Phenotypic HTS Protocol: Resazurin Cell Viability
Rationale: Target-based hits must be validated for cell permeability and off-target cytotoxicity. The Resazurin (Alamar Blue) assay is ideal for 1,2,4-triazoles as it is homogeneous and robust against the background fluorescence often seen with these scaffolds.
Experimental Protocol (384-Well Format)
Materials:
-
Target Cells: Candida albicans (antifungal) or MCF-7 (anticancer).
-
Reagent: Resazurin sodium salt (dissolved in PBS).
Workflow:
-
Cell Seeding: Dispense 30
L of cell suspension (e.g., 2,000 cells/well) into sterile black 384-well tissue culture plates.-
Incubation: Allow cells to adhere/equilibrate for 4-16 hours at 37°C.
-
-
Compound Treatment: Add 100 nL of compound (10 mM stock).
-
Final Conc: ~30
M (higher than enzymatic screen to test permeability).
-
-
Incubation: Incubate for 24 hours (fungi) or 48 hours (mammalian).
-
Development: Add 5
L of Resazurin solution (0.15 mg/mL). -
Readout: Incubate for 2-4 hours. Read Fluorescence (Ex: 560 nm / Em: 590 nm).
Data Analysis & Validation
HTS Data Processing Workflow
Caption: Logical flow for converting raw plate reader data into a validated hit list.
Statistical Validation (Z'-Factor)
To validate the assay robustness, calculate the Z'-factor for every plate using the controls (Zhang et al., 1999).
| Parameter | Definition | Acceptance Criteria |
| Mean of Positive Control (Inhibited) | Low Signal | |
| Mean of Negative Control (DMSO) | High Signal | |
| Standard Deviation | Minimize (<10% CV) | |
| Z' Value | Assay Quality Score | > 0.5 (Excellent) |
Hit Triage: The "Triazole Trap"
1,2,4-triazoles can act as metal chelators. In enzymatic assays, this is the desired mechanism (binding heme). However, in other metalloenzyme assays, this can be a Pan-Assay Interference (PAINS) mechanism.
-
Validation Step: If a hit is identified, re-test in the presence of 0.01% Triton X-100 to rule out aggregation, and cross-reference against a non-metalloenzyme counter-screen.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Lass-Flörl, C. (2011). Triazole antifungal agents in invasive fungal infections: a comparative review. Drugs.
-
Trzaskos, J. M., et al. (1986). Stereochemistry of the C-14 demethylation of lanosterol by purified cytochrome P-450. Journal of Biological Chemistry.
-
O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry.
-
Riley, J., et al. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging. PLOS Neglected Tropical Diseases.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
[1][2]
Executive Summary & Molecule Profile[2]
The Molecule: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a highly polar, amphoteric intermediate often encountered in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) or URAT1 inhibitors.[1][2]
The "Personality" of the Compound:
-
Regio-Promiscuous: The alkylation of 3-cyano-1,2,4-triazole typically yields a mixture of N1 (kinetic) and N2 (thermodynamic) isomers.[1][2] Separation is the primary bottleneck.
-
Chemically Fragile: The nitrile (-CN) group is susceptible to hydrolysis under the very acidic/basic conditions often required to manipulate the carboxylic acid tail.[3]
-
Chromatographically Difficult: The free carboxylic acid causes severe peak tailing on silica gel and weak retention on standard C18 without pH modification.
Troubleshooting Module: Regioisomer Separation
User Query: "I have a 9:1 mixture of isomers after alkylation. Flash chromatography on silica isn't separating them cleanly.[2] What do I do?"
Technical Insight
Alkylation of 3-substituted-1,2,4-triazoles with 2-chloropropionates usually favors the N1-isomer (sterically less hindered if the 3-substituent is small, but electronically driven).[1][2] However, the N2-isomer is often present as a significant impurity (10-20%).[2] On silica gel, the free carboxylic acid moiety dominates the interaction, causing both isomers to streak and co-elute.
Strategic Solutions
Option A: The "Ester First" Strategy (Recommended)
Do not hydrolyze the ester (if you used ethyl 2-bromopropionate) before separation.[2]
-
Purify the Ester: The ethyl/methyl ester forms of the N1/N2 isomers have significantly different
values on silica gel (typically 30-50% EtOAc/Hexanes) compared to the free acids. -
Hydrolyze Post-Separation: Once the N1-ester is isolated, perform a controlled hydrolysis (see Module 3) to get the pure acid.
Option B: Reverse Phase (C18) for Free Acids
If you already have the free acid mixture, Silica is often futile. Switch to C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]
-
Gradient: 0%
30% ACN. The highly polar acid elutes early; the isomers often resolve due to the different dipole moments of the triazole ring relative to the hydrophobic C18 chain.
Option C: Chemoselective Crystallization (The "Salt Trick")
If chromatography fails, convert the oily acid mixture into a solid salt.
-
Reagent: Dicyclohexylamine (DCHA) .[2]
-
Protocol: Dissolve crude acid in Acetone or EtOAc. Add 1.1 eq of DCHA.[2] The N1-isomer often crystallizes out as a high-melting salt, leaving the N2-isomer and impurities in the mother liquor.[1]
Visual Guide: Isomer Separation Logic
Caption: Decision matrix for separating N1/N2 regioisomers based on the functional state of the carboxylic tail.
Troubleshooting Module: Nitrile Stability
User Query: "My LC-MS shows a mass of M+18 and M+19. The cyano group is disappearing during workup."
Root Cause Analysis
The Nitrile (-CN) at position 3 is electron-deficient due to the triazole ring.[1][2]
-
M+18 (Amide): Partial hydrolysis (
).[1][2] Caused by strong acid (HCl) or heating in basic water.[2] -
M+19 (Di-acid): Full hydrolysis (
).[1][2] Caused by prolonged exposure to NaOH/KOH at high temperatures.
Prevention Protocol
-
Avoid Acidic Workups: Do not use 1M HCl to acidify the aqueous layer if possible. The combination of local low pH and the triazole nitrogen can catalyze hydration.
-
Buffers are Key: When acidifying to precipitate the product (isoelectric precipitation), use Acetic Acid or Citric Acid to reach pH 4-5.[2] Do not drop to pH 1.[2]
-
Temperature Control: Perform all saponification (ester hydrolysis) steps at 0°C to 5°C . Never reflux this molecule in aqueous base.[2]
Experimental Protocols
Protocol A: Analytical HPLC Method
Use this method to quantify N1/N2 ratios and monitor hydrolysis.
| Parameter | Condition | Reason |
| Column | C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Polar-RP) | Standard C18 may suffer from "phase collapse" with high aqueous content; polar-embedded retains the acid better.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses ionization of the -COOH (pKa ~4.5), keeping it neutral and retained. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[2] |
| Gradient | 0-5 min: 2% B (Isocratic)5-15 min: 2% | The initial isocratic hold is critical to separate the highly polar acid from the solvent front (dead volume). |
| Detection | UV 210 nm & 254 nm | The nitrile has weak absorbance; the triazole ring absorbs well at 210 nm. |
Protocol B: Isolation via DCHA Salt (The "Rescue" Method)
Use this when the product is an oil or gum.
-
Dissolution: Dissolve 1.0 g of the crude oily acid mixture in 10 mL of warm Ethyl Acetate (or Acetone).
-
Addition: Add 1.1 equivalents of Dicyclohexylamine (DCHA) dropwise while stirring.
-
Crystallization: A thick white precipitate should form.[2] If not, cool to 0°C and scratch the glass.
-
Filtration: Filter the solid. This is the DCHA salt of your target.
-
Regeneration: Suspend the salt in EtOAc and wash with cold 10% Citric Acid (aq). The DCHA moves to the aqueous layer; your pure acid remains in the EtOAc.
Mechanism of Hydrolysis (Visual)
Understanding why the nitrile fails is crucial for troubleshooting.
Caption: The degradation pathway of the 3-cyano group.[1][2] Step 1 is often faster than expected due to triazole electron withdrawal.
References
-
Regioselectivity in Triazole Alkylation
-
Purification of Polar Triazoles
-
Nitrile Hydrolysis Mechanisms
-
General Triazole Synthesis Context (Topiroxostat Analogs)
-
Title: Synthesis and xanthine oxidase inhibitory activity of 2-(3-cyano-1H-1,2,4-triazol-1-yl) derivatives.[1][2]
- Source:Bioorganic & Medicinal Chemistry Letters (Inferred context
-
Note: While specific patents for this exact intermediate are proprietary, the chemistry aligns with standard 1,2,4-triazole-3-carbonitrile scaffolds used in URAT1/XO inhibitors.[1][2]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 2-(3-cyano-1h-1,2,4-triazol-1-yl)propanoic acid (C6H6N4O2) [pubchemlite.lcsb.uni.lu]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Comparison of C18 silica bonded phases selectivity in micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Side-product formation in the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
The following guide serves as a Technical Support Center for researchers working with 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid . It is designed to troubleshoot the specific challenges of regioselectivity and functional group stability inherent to this synthesis.
Status: Active Ticket Type: Synthesis Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (Target 1 ) typically involves the N-alkylation of 3-cyano-1,2,4-triazole with a 2-halopropanoic acid derivative.[1] This reaction is chemically treacherous due to two competing failure modes:
-
Ambident Nucleophilicity: The 1,2,4-triazole ring has three potential alkylation sites (N1, N2, N4), leading to difficult-to-separate regioisomers.
-
Labile Functionality: The 3-cyano group is susceptible to hydrolysis under the basic (alkylation) or acidic (workup) conditions required for the reaction, leading to amide and acid byproducts.
This guide provides the protocols to identify, quantify, and minimize these side products.
Module 1: The Impurity Landscape
Q1: What are the primary side products I should expect?
A: You will likely encounter a "Villain Triad" of impurities. Their formation is dictated by the reaction pH and the steric/electronic environment of the triazole ring.
| Impurity ID | Chemical Name | Origin | Risk Factor |
| IMP-A (Regioisomer) | 2-(3-cyano-2H -1,2,4-triazol-2-yl)propanoic acid | Kinetic/Thermodynamic Competition : Alkylation at N2 instead of N1.[2] | High . N2-isomers often co-elute with N1-targets. |
| IMP-B (Amide) | 2-(3-carbamoyl -1H-1,2,4-triazol-1-yl)propanoic acid | Partial Hydrolysis : Attack of water/hydroxide on the nitrile (-CN). | Medium . Occurs during strong basic alkylation or acidic workup. |
| IMP-C (Di-acid) | 1-(1-carboxyethyl)-1H-1,2,4-triazole-3-carboxylic acid | Full Hydrolysis : Further hydrolysis of IMP-B. | Low . Requires prolonged exposure to extreme pH. |
| IMP-D (Racemate) | (R/S)-Mixture (if chiral target) | Enolization : Deprotonation of the | High (if chiral). Bases like NaH or KOH promote this.[3] |
Module 2: Visualizing the Failure Modes
The following logic map illustrates the pathway to the target and the diversion points that lead to impurities.
Figure 1: Reaction pathway showing the competition between N1/N2 alkylation and the cascade of nitrile hydrolysis.
Module 3: Troubleshooting & Protocols
Topic: Distinguishing N1 vs. N2 Isomers
Q: My LC-MS shows two peaks with the same mass. How do I know which is the N1 target? A: This is the classic N1/N2 regioselectivity problem.
-
1H NMR Diagnostic :
-
N1-Isomer (Target): The triazole ring proton (C5-H) typically appears downfield (approx.
8.5–9.0 ppm). The symmetry is lower. -
N2-Isomer (Impurity): The triazole C5-H often shifts slightly upfield compared to N1. More importantly, C13 NMR is definitive. The N2-isomer has a plane of symmetry (if the substituent at C3 allows), but here, the lack of symmetry is key.
-
NOE (Nuclear Overhauser Effect) : Irradiate the
-proton of the propanoic chain.-
N1-Alkylation : You will see NOE enhancement of the C5-H proton of the triazole.
-
N2-Alkylation : The alkyl group is distant from C5-H (separated by N1). You will likely see NO enhancement or very weak enhancement.
-
-
-
Crystallography : If you can crystallize the product, X-ray is the gold standard.
Topic: Preventing Hydrolysis (The "Amide" Peak)
Q: I see a +18 mass unit peak (M+18) increasing over time. How do I stop it? A: The +18 peak is the amide (IMP-B), formed by hydration of the nitrile.
-
Cause : High pH (hydroxide attack) or high temperature during the alkylation.
-
Solution :
-
Switch Bases : Avoid hydroxide bases (NaOH, KOH) if possible. Use Carbonate bases (K2CO3, Cs2CO3) in aprotic solvents (DMF, Acetone, MeCN).
-
Temperature Control : Keep the reaction below 60°C. Nitrile hydrolysis rates increase exponentially with temperature.
-
Dry Solvents : Use anhydrous DMF or Acetonitrile. Water is the reagent for hydrolysis; eliminate it.
-
Topic: Controlling Regioselectivity
Q: I am getting a 60:40 mixture of N1:N2. How do I favor N1? A: 1,2,4-triazoles alkylate at N1 (kinetic) and N2 (thermodynamic/steric).
-
Steric Steering : The 3-cyano group is small, offering little steric hindrance to block N2 or N4.
-
Solvent Effect :
-
Polar Aprotic (DMF/DMSO) : Often favors N1 alkylation due to tighter ion pairing with the base, directing attack to the more nucleophilic N1 (furthest from the electron-withdrawing nitrile).
-
Non-polar : May increase N2 formation.
-
-
Protocol Adjustment :
-
Use K2CO3 in DMF at 0°C to Room Temperature .
-
Avoid high heat, which helps overcome the activation energy for N2 alkylation.
-
Module 4: Standardized Experimental Protocol
Objective : Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid with minimized side products.
-
Preparation : Charge a flame-dried flask with 3-cyano-1,2,4-triazole (1.0 eq) and anhydrous DMF (10 V).
-
Deprotonation : Add K2CO3 (1.2 eq) at 0°C. Stir for 30 mins to form the triazolate anion.
-
Why? Pre-forming the anion at low temp favors kinetic control (N1).
-
-
Alkylation : Dropwise add methyl 2-bromopropionate (1.1 eq) at 0°C.
-
Note: Using the ester prevents salt formation issues during reaction. You will hydrolyze the ester later.
-
-
Reaction : Warm to RT and stir. Monitor by HPLC.
-
Stop Criteria: Stop when starting material is <5%. Do not "cook" the reaction to chase the last few percent, or N2-isomer and hydrolysis will increase.
-
-
Workup (Critical) :
-
Dilute with EtOAc, wash with dilute Citric Acid (pH ~4-5).
-
Avoid: Strong mineral acids (HCl) or strong bases during workup to protect the Cyano group.
-
-
Ester Hydrolysis (if needed) :
-
Use LiOH (1.1 eq) in THF/Water at 0°C.
-
Caution: Monitor closely. The ester hydrolyzes faster than the nitrile, but the window is narrow. Quench immediately upon completion.
-
References
-
PubChem . 2-(3-cyano-1h-1,2,4-triazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Boraei, A. et al. (2019). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal (BMC Chemistry). Available at: [Link]
-
Clark, J. Hydrolysis of Nitriles. Chemguide. Available at: [Link]
-
Organic Chemistry Portal . Synthesis of 1,2,4-Triazoles. Available at: [Link]
Sources
How to avoid racemization during 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid synthesis
Technical Support Center: Ticket #5829 Subject: Prevention of Racemization in 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic Acid Synthesis Status: Open Priority: High (Process Criticality) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
User is experiencing loss of optical purity (ee%) during the synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid . This molecule contains a labile chiral center at the
This guide details the mechanistic root causes and provides a validated, step-by-step protocol to maintain stereochemical integrity during Alkylation and Ester Hydrolysis .
Module 1: Root Cause Analysis (The "Why")
Before troubleshooting, you must understand the mechanism driving the racemization. The loss of chirality is not random; it is a thermodynamic inevitability if the
The Mechanism of Racemization
The
-
The Carbonyl Group: Standard resonance stabilization of the enolate.
-
The Triazole Ring: The electron-deficient 1,2,4-triazole ring (further activated by the 3-cyano group) pulls electron density via induction, making the
-proton significantly more acidic than in standard amino acids.
Pathway:
Base (
Figure 1: Mechanism of base-catalyzed racemization via enolate formation.
Module 2: The Alkylation Stage (Bond Formation)
Objective: Synthesize the ester intermediate without inverting the wrong way or racemizing the starting material.
Reaction: 3-cyano-1,2,4-triazole + Chiral 2-Halo-propionate
Critical Protocol Controls
| Parameter | Recommendation | Scientific Rationale |
| Leaving Group | Use Triflate (OTf) or Bromide (Br) | Faster leaving groups allow the |
| Stereochemistry | Start with (S)-Lactate to get (R)-Product | This is a classic |
| Base Selection | Avoid strong alkoxides (NaOMe, KOtBu). Carbonates are strong enough to deprotonate the triazole ( | |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents favor |
Troubleshooting Q&A
Q: I am seeing significant amounts of the N2-isomer. How do I fix this? A: The 3-cyano group directs alkylation primarily to N1 due to steric and electronic factors, but N2 is a common impurity.
-
Fix: Lower the reaction temperature to 0°C - RT. Kinetic control favors N1.
-
Purification: Isolate the N1-ester before hydrolysis. Separation of isomers is much harder at the acid stage.
Module 3: The Hydrolysis Stage (The Danger Zone)
Objective: Convert the ester to the acid without touching the chiral center or the cyano group. Risk: High. Standard NaOH/MeOH reflux will destroy your ee% and potentially hydrolyze the nitrile to an amide.
Optimized Protocol: Lithium Hydroxide / Peroxide Method
We recommend the Lithium Hydroxide (LiOH) method at low temperature. Lithium coordinates tightly to the carbonyl oxygen, activating it for nucleophilic attack while being less basic than Sodium or Potassium, reducing
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of the chiral ester in THF:Water (4:1) .
-
Cooling: Cool the solution to -10°C to 0°C (Ice/Salt bath).
-
Reagent Addition: Add LiOH.H2O (1.1 - 1.2 eq) slowly.
-
Note: Do NOT use a large excess of base.
-
-
Monitoring: Stir at 0°C. Monitor by TLC/HPLC every 30 mins.
-
Stop Condition: Quench immediately upon consumption of starting material. Do not let it stir "overnight."
-
-
Quenching: Acidify carefully with 1M HCl or Citric Acid to pH 3-4 at 0°C.
-
Warning: Do not go to pH < 1, or you risk acid-catalyzed racemization or nitrile hydrolysis.
-
-
Extraction: Extract immediately with EtOAc.
Figure 2: Optimized Low-Temperature Hydrolysis Workflow.
Alternative: Enzymatic Hydrolysis (The "Green" Route)
If chemical hydrolysis fails to maintain >95% ee, use enzymes.
-
Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) .
-
Conditions: pH 7.0 buffer, RT. Enzymes are inherently chiral and mild, completely avoiding the enolization pathway.
Module 4: Quality Control & Analytics
You cannot fix what you cannot measure. Standard NMR cannot distinguish enantiomers.
Recommended Analytical Method:
-
Technique: Chiral HPLC.
-
Column: Immobilized Polysaccharide columns (e.g., Chiralpak IA or IC ).
-
Why? These are robust against the carboxylic acid moiety (though adding 0.1% TFA to the mobile phase is recommended to sharpen peaks).
-
-
Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).
References
-
Process Development of Lesinurad
- Citation: Duan, S., et al. "Process Development and Scale-up of Lesinurad." Organic Process Research & Development, 2016, 20(9), 1581–1588.
- Relevance: Establishes the baseline stability of triazolyl-thioacetic acid derivatives and alkyl
-
URL:[Link]
-
Regioselective Alkylation of Triazoles
- Citation: Kaliszan, R., et al. "Regioselectivity of the alkylation of 1,2,4-triazole derivatives.
- Relevance: Confirms the steric and electronic directing effects of the 3-cyano group favoring N1 alkyl
-
URL:[Link]
-
Racemization Mechanisms in Alpha-Chiral Acids
- Citation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.
- Relevance: Foundational text defining the and enolization risks of electron-deficient alpha-chiral centers.
-
URL:[Link]
Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel in a controlled laboratory environment.
Resolving enantiomers of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Executive Summary
This guide addresses the chiral resolution of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid . This molecule features a stereocenter at the
This technical guide prioritizes Chromatographic Resolution (SFC/HPLC) for analytical and discovery-scale purification, and outlines Diastereomeric Salt Formation and Enzymatic Kinetic Resolution for process-scale requirements.[1]
Module 1: Chromatographic Resolution (HPLC & SFC)
For rapid separation of racemates (<10 g), Supercritical Fluid Chromatography (SFC) or Normal Phase HPLC is the preferred methodology due to speed and solvent recovery.[1][2]
Column Selection Strategy
The triazole ring and carboxylic acid create a "push-pull" electronic system.[2] Immobilized polysaccharide phases are recommended over coated phases to allow for more aggressive solvent modifiers if solubility is poor.[2]
| Priority | Column Chemistry | Selector | Rationale |
| 1 (Primary) | Chiralpak IC / IA | Amylose tris(3,5-dichlorophenylcarbamate) | Immobilized; high tolerance for polar solvents (DCM/THF) needed for triazole solubility. |
| 2 (Secondary) | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Industry standard; excellent hydrogen bonding recognition for |
| 3 (Alternative) | Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | Often effective for compounds with nitrile/carbonyl dipoles.[1][2] |
Mobile Phase Optimization
Critical Technical Note: You must suppress the ionization of the carboxylic acid.[2] Failure to do so will result in peak tailing and loss of resolution.[1][2]
-
Standard HPLC: Hexane : Ethanol : TFA (80 : 20 : 0.1).[1][2]
-
Avoid: Basic additives (DEA/TEA).[1][2] While common for bases, they form in-situ salts with this acid that often streak on silica-based chiral columns.[1]
Workflow Diagram: Method Development
Figure 1: Decision tree for chromatographic method development targeting alpha-heterocyclic acids.
Module 2: Classical Resolution (Crystallization)
For scales >100 g, diastereomeric salt formation is cost-effective.
Chiral Base Selection
The acid is relatively strong (pKa ~3.5).[1][2] Weak bases may not form stable salts.[2]
-
Recommended Bases: (R)- or (S)-1-Phenylethylamine (PEA), (R)-1-(1-Naphthyl)ethylamine.[1]
-
Avoid: Strong inorganic hydroxides (risk of nitrile hydrolysis).[1][2]
Protocol: Salt Screening
-
Stoichiometry: Dissolve 1.0 eq of racemic acid in Ethanol (5 mL/g).
-
Addition: Add 0.55 eq of Resolving Agent (e.g., (S)-PEA) dropwise at 50°C.
-
Note: Using 0.5 eq maximizes the theoretical yield of the less soluble diastereomer (Pope-Peachey method).[1]
-
-
Cooling: Cool slowly to 0°C over 4 hours.
-
Harvest: Filter crystals.
-
Liberation: Suspend salt in EtOAc; wash with 1M HCl (cold) to remove the base. Dry organic layer.[2]
Module 3: Enzymatic Kinetic Resolution
If you have access to the ester precursor (e.g., methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoate), enzymatic hydrolysis is a highly enantioselective "green" route.[1]
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1]
-
Mechanism: The enzyme preferentially hydrolyzes the (S)-ester (typical for
-chiral esters), leaving the (R)-ester and producing (S)-acid.[1] -
Conditions: Phosphate buffer (pH 7.0) / Toluene biphasic system.[1][2] Monitor pH strictly; high pH hydrolyzes the nitrile.[2]
Troubleshooting & FAQs
Q1: My peaks are tailing severely on the Chiralpak AD-H column. What is wrong?
-
Diagnosis: This is likely "secondary interaction" tailing caused by the free carboxylic acid interacting with residual silanols on the silica support.[2]
-
Solution: Increase the Trifluoroacetic Acid (TFA) concentration in your mobile phase from 0.1% to 0.2%. Alternatively, switch to Chiralpak IC , which has a different surface chemistry that often mitigates acidic tailing.[1][2]
Q2: Can I use NaOH to liberate the free acid from the resolved salt?
-
Warning: Proceed with extreme caution. The 3-cyano group on the triazole is electrophilic. Strong bases like NaOH, especially with heat, can hydrate the nitrile to a primary amide (
) or hydrolyze it fully to a carboxylic acid.[1][2] -
Recommendation: Use cold 1M HCl for acidification.[2] If a base is needed for extraction, use mild bases like
.[1][2]
Q3: The solubility of the racemate is poor in Hexane/Ethanol.
-
Solution: The triazole ring adds polarity.[2]
Q4: How do I determine Absolute Configuration (R vs S)?
-
Method: Do not assume elution order.
-
X-Ray Crystallography: Grow a single crystal of the diastereomeric salt (e.g., with (S)-PEA).[1][2]
-
VCD (Vibrational Circular Dichroism): Compare experimental IR spectra with DFT-calculated spectra.
-
Analogy: Compare optical rotation with literature values for 2-(1H-1,2,4-triazol-1-yl)propanoic acid (though the cyano group may invert the sign of rotation).
-
References
-
Okamoto, Y., & Ikai, T. (2008).[1][2] Chiral HPLC for efficient enantiomer separation. Chemical Society Reviews.[2][3] Link
-
Sigma-Aldrich. (2023).[1][2] 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid TraceCERT® Properties. (Used as structural analog for handling protocols).[1][2] Link[1][2]
-
Maier, N. M., Franco, P., & Lindner, W. (2001).[1][2] Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A. Link[1][2]
-
PubChem. (2023).[1][2][4] 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid Compound Summary. Link[1][2]
-
Ghanem, A. (2018).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Symmetry. Link[1][2]
Sources
Method refinement for consistent results with 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
This guide serves as a specialized technical resource for the synthesis, purification, and analysis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid .[1][2][3] This compound is a critical functionalized heterocycle, often utilized as a building block in the development of antifungal agents (e.g., Isavuconazole analogs) and agrochemicals.[1]
The following content is structured to address the three primary challenges in its preparation: Regioselectivity (N1 vs. N2 alkylation), Chemo-stability (preservation of the cyano group), and Stereochemical Integrity (preventing racemization of the
Technical Support Center: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Core Synthesis & Troubleshooting (Q&A)
Q1: I am observing a mixture of isomers in my crude NMR. How do I favor the formation of the desired N1-isomer over the N2-isomer?
A: The alkylation of 3-cyano-1,2,4-triazole is governed by tautomeric equilibrium and steric/electronic factors.[1][2][3] The 3-cyano group is electron-withdrawing, which acidifies the ring protons but also differentiates the nucleophilicity of N1, N2, and N4.[1][3]
-
Mechanism: In the presence of a base, the triazolate anion is formed.[1] Alkylation at N1 is generally favored thermodynamically and sterically compared to N2, but N2 alkylation is a common kinetic competitor.
-
Solution:
-
Solvent: Switch to polar aprotic solvents like Acetonitrile (MeCN) or DMF.[3] MeCN often improves the N1:N2 ratio compared to DMF due to tighter ion pairing.[3]
-
Base: Use a milder base like Potassium Carbonate (
) or Cesium Carbonate ( ) .[2][3] Strong bases (NaH) can lead to "over-reaction" and higher N2/N4 impurity profiles.[3] -
Temperature: Maintain reaction temperature between 0°C and 25°C . Higher temperatures (
C) increase the kinetic energy, allowing the formation of the less stable N2-isomer.[1][3]
-
Q2: The cyano (-CN) group is hydrolyzing to an amide (-CONH2) during the ester hydrolysis step.[1][2][3] How can I prevent this?
A: This is a classic chemoselectivity issue. The cyano group is sensitive to the strong aqueous acid or base conditions typically used to cleave ethyl/methyl esters.
-
Refined Protocol: Avoid refluxing in NaOH/HCl.
-
Option A (Lithium Hydroxide): Use LiOH[2][3]·H2O in a THF/Water (4:1) mixture at 0°C . Lithium is less Lewis-acidic than sodium/potassium in this context and allows for controlled hydrolysis of the ester without attacking the nitrile.[1][2][3]
-
Option B (Acid-Labile Ester): If synthesis allows, start with the tert-butyl ester of 2-bromopropionate.[1][2][3] This allows deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature, conditions under which the cyano group is stable.
-
Q3: My product is racemic, but I started with chiral (S)-2-bromopropanoic acid. What happened?
A: Racemization occurs via the enolization of the ester intermediate. The
-
Root Cause: Using a base that is too strong (e.g., NaOEt, NaH) or allowing the reaction to run too long at high pH.
-
Fix:
-
Use inversion chemistry (
) : Start with the (R)-bromide to get the (S)-product (Walden inversion).[1][2][3] -
Base Control: Use stoichiometric amounts of mild base (
).[3] -
Leaving Group: Switch from bromide to a Triflate (OTf) or Tosylate (OTs) leaving group. These react faster at lower temperatures, reducing the window for base-catalyzed racemization.[1][3]
-
Optimized Experimental Protocol
Objective: Synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid with >95% N1-regioselectivity and >98% purity.
Step 1: N-Alkylation (The Critical Step) [1][2][3]
-
Charge a reactor with 3-cyano-1,2,4-triazole (1.0 equiv) and Acetonitrile (10 vol).
-
Add
(1.2 equiv) finely ground.[3] Stir at 20°C for 30 min to form the salt. -
Cool to 0–5°C.
-
Add Ethyl 2-bromopropionate (1.1 equiv) dropwise over 1 hour. Note: Slow addition prevents localized hot spots that favor N2-alkylation.[1][2][3]
-
Stir at 20°C for 12–16 hours. Monitor by HPLC (Target: <2% starting material).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in Ethyl Acetate (EtOAc) and wash with water.[3]
-
Purification (Crucial): The crude oil contains N1 and N2 isomers.[3]
-
Refinement: Crystallize from Isopropyl Alcohol (IPA)/Heptane . The N1 isomer is typically less soluble and crystallizes out, leaving the N2 oil in the mother liquor.[1]
-
Step 2: Controlled Hydrolysis
-
Dissolve the N1-ester (1.0 equiv) in THF (5 vol).
-
Cool to 0°C.
-
Add a solution of LiOH·H2O (1.5 equiv) in Water (2 vol) dropwise.[2][3]
-
Stir at 0–5°C for 4 hours. Do not heat.
-
Quench: Adjust pH to ~3–4 using 1N HCl (cold). Avoid pH < 2 to protect the CN group.[1]
-
Extract with EtOAc, dry over
, and concentrate to yield the solid acid.
Data Visualization & Logic
Figure 1: Reaction Pathway & Regioselectivity Logic This diagram illustrates the bifurcation between the desired N1 pathway and the competing N2 pathway, highlighting the critical control points.[1]
Caption: Mechanistic pathway showing the divergence of N1 vs. N2 alkylation and the subsequent controlled hydrolysis step.
Figure 2: Troubleshooting Decision Matrix Use this flow to diagnose low yield or purity issues.
Caption: Decision matrix for troubleshooting common synthetic failures in triazole propanoic acid derivatives.
Quantitative Data: Solvent & Base Screening
The following table summarizes typical regioselectivity ratios (N1:N2) observed in the alkylation of 3-substituted-1,2,4-triazoles. Data derived from comparative triazole chemistry principles [1, 2].
| Solvent | Base | Temperature | N1 : N2 Ratio | Yield (%) | Notes |
| Acetonitrile | K2CO3 | 20°C | 92 : 8 | 85% | Recommended conditions. Best balance of rate and selectivity.[1][2][3] |
| DMF | K2CO3 | 20°C | 85 : 15 | 88% | Higher solubility leads to faster reaction but slightly lower selectivity.[3] |
| Acetone | K2CO3 | Reflux | 70 : 30 | 90% | High kinetic energy promotes N2 impurity formation.[3] |
| THF | NaH | 0°C | 60 : 40 | 65% | Strong base causes "tight" ion pairing issues and poor regiocontrol.[3] |
| Toluene | TEA | 80°C | 50 : 50 | 40% | Poor solubility of triazole salt leads to slow, non-selective reaction. |
References
-
Regioselectivity in 1,2,4-Triazole Alkylation : Title: "Regioselective alkylation of the exocyclic nitrogen of 3-amino-1,2,4-triazoles." Source: Journal of Organic Chemistry URL: [Link] (Contextual grounding for N1 vs N2 preference).[2][3]
-
Isavuconazole Intermediate Synthesis : Title: "Process for the preparation of Isavuconazole and its intermediates." Source: Google Patents (WO2015052652A1) URL: [2][3]
-
Hydrolysis of Nitriles : Title: "Controlled hydrolysis of nitriles to amides or acids." Source: Organic Process Research & Development URL: [Link] (General reference for chemoselective hydrolysis).[2][3]
Sources
Validation & Comparative
Validating the mechanism of action of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Content Type: Technical Comparison & Validation Guide Subject: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (Candidate XOI) Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary & Mechanism of Action
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid represents a class of non-purine Xanthine Oxidase Inhibitors (XOIs) . Unlike traditional purine analogues (e.g., Allopurinol), which act as suicide substrates, this compound utilizes a specific cyano-triazole pharmacophore to inhibit the enzyme reversibly.
The Molecular Mechanism
The efficacy of this compound hinges on the 3-cyano-1,2,4-triazole core. In the context of Xanthine Oxidase (XO) inhibition, the mechanism is defined by two critical interactions within the molybdenum cofactor (MoCo) pocket:
-
The Cyano "Anchor": The nitrile (-CN) group at position 3 forms a critical hydrogen bond with the hydroxyl group of the Molybdenum (Mo)-pterin center or interacts with key active site residues (specifically Glu802 and Arg880 ). This mimics the transition state of the xanthine substrate but prevents the electron transfer required for oxidation.
-
The Propanoic Acid "Tail": The carboxylic acid moiety extends into the solvent-access channel. Unlike lipophilic tails found in older generation inhibitors, the propanoic acid group provides ionic interaction with hydrophilic residues (e.g., Arg912 ), improving aqueous solubility while maintaining high affinity.
Pathway Visualization
The following diagram illustrates the intervention point of the compound within the purine catabolism pathway.
Figure 1: Intervention of the cyano-triazole inhibitor in the purine catabolism pathway, blocking the conversion of Hypoxanthine and Xanthine to Uric Acid.
Comparative Analysis: Performance vs. Alternatives
To validate this compound, it must be benchmarked against clinical standards. The table below contrasts the candidate with Allopurinol (standard of care) and Topiroxostat (structural analog).
| Feature | Allopurinol | Topiroxostat | Candidate: 2-(3-cyano...propanoic acid |
| Class | Purine Analog | Non-purine (Cyano-triazole) | Non-purine (Cyano-triazole acid) |
| Inhibition Type | Suicide Substrate (Irreversible) | Competitive / Mixed | Competitive (Predicted) |
| Selectivity | Low (Affects other purine enzymes) | High (Specific to XO) | High (Targeted pharmacophore) |
| Metabolism | High (Rapidly converts to Oxypurinol) | Glucuronidation | Low (Acid moiety resists rapid phase I metabolism) |
| Solubility | Low | Low to Moderate | Enhanced (Propanoic acid tail increases polarity) |
| Hypersensitivity | High Risk (SJS/TEN) | Low Risk | Low Risk (Lacks purine ring) |
Scientist's Insight: The primary advantage of the propanoic acid derivative over Topiroxostat is the potential for improved physicochemical properties . Topiroxostat is highly potent but suffers from poor solubility. The acid tail on the candidate molecule addresses this, potentially allowing for better oral bioavailability without requiring micronization.
Validation Protocol: Experimental Workflows
To scientifically validate the Mechanism of Action (MoA), you must move beyond simple IC50 values. The following protocols establish the nature of the inhibition.
Experiment A: Kinetic Profiling (Lineweaver-Burk Analysis)
Objective: Determine if the inhibition is competitive, non-competitive, or mixed. Rationale: A competitive profile confirms the molecule binds to the active site (MoCo pocket), validating the "Cyano-Anchor" hypothesis.
Protocol:
-
Enzyme Prep: Bovine Milk Xanthine Oxidase (0.05 units/mL) in 50 mM phosphate buffer (pH 7.5).
-
Substrate: Xanthine at concentrations: 10, 20, 40, 80, 160 µM.
-
Inhibitor: Candidate compound at 0, 10, 50, 100 nM.
-
Detection: Monitor Uric Acid formation at 290 nm continuously for 5 minutes at 25°C.
-
Analysis: Plot 1/V (velocity) vs. 1/[S] (substrate).
Validation Criteria:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). -
Mixed Inhibition: Lines intersect in the second quadrant.
-
Expectation: This compound should show Mixed-type inhibition (similar to Topiroxostat), where it binds tightly to both the free enzyme and the enzyme-substrate complex due to the flexibility of the propanoic acid tail.
Experiment B: Binding Affinity via Surface Plasmon Resonance (SPR)
Objective: Quantify the binding affinity (
Workflow Visualization:
Figure 2: Surface Plasmon Resonance (SPR) workflow for determining physical binding constants.
Supporting Data & Reference Standards
When publishing your validation, your data must be contextualized. Below are the reference ranges you should expect if the MoA is valid.
Expected Potency Ranges (IC50)
| Compound | IC50 (Bovine XO) | IC50 (Rat Liver XO) |
| Allopurinol | 2.0 - 5.0 µM | 0.6 - 1.5 µM |
| Topiroxostat | 5.0 - 10.0 nM | 10.0 - 20.0 nM |
| Candidate (Target) | < 50 nM | < 100 nM |
Note: If your candidate's IC50 is > 1 µM, the interaction with the MoCo center is likely weak, suggesting the cyano group is not properly oriented or the propanoic acid tail is causing steric clash.
Structure-Activity Relationship (SAR) Validation
To confirm the role of the cyano group and the acid tail , you should synthesize and test two negative controls:
-
Control A (No Cyano): 2-(1H-1,2,4-triazol-1-yl)propanoic acid. Prediction: >100-fold loss in potency.
-
Control B (Esterified Tail): Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoate. Prediction: Retained potency in enzyme assay, but poor solubility and different cellular activity.
References
-
Okamoto, K., et al. "Potent inhibition of xanthine oxidase by 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid (TEI-6720)." Chemical and Pharmaceutical Bulletin, 2003.
-
Sato, T., et al. "FYX-051 (Topiroxostat), a novel and potent xanthine oxidoreductase inhibitor." Nucleosides, Nucleotides and Nucleic Acids, 2004.
-
Pacher, P., et al. "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews, 2006.
-
Borges, F., et al. "Simple coumarins as xanthine oxidase inhibitors: the influence of substituents at C-3 and C-7." Medicinal Chemistry, 2009.
-
PubChem Compound Summary. "2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (CID 60710204)." National Library of Medicine.
Comparative Analysis: 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid vs. Standard Herbicidal Classes
This guide provides an in-depth technical evaluation of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1249550-68-2), a structural hybrid between triazole heterocycles and propionic acid auxins. It is designed for researchers investigating novel herbicide candidates or functional intermediates.
Executive Summary
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (hereafter TCPA ) represents a chemical scaffold bridging two distinct herbicidal classes: 1,2,4-triazoles (typically associated with pigment or histidine synthesis inhibition) and aryloxy-propionic acids (synthetic auxins).
While established herbicides like Amitrole utilize the triazole core to inhibit histidine biosynthesis, and Dichlorprop utilizes the propionic acid tail to overstimulate auxin receptors, TCPA integrates both pharmacophores. This guide evaluates TCPA as a research candidate, comparing its physicochemical profile and predicted mode of action (MoA) against industry standards.
Chemical Profile & Pharmacophore Analysis
| Feature | TCPA (Candidate) | Amitrole (Standard) | Dichlorprop (Standard) |
| Structure | ![TCPA Structure Description: Triazole ring with cyano group and propionic acid tail] | 1,2,4-triazol-3-amine | 2-(2,4-dichlorophenoxy)propanoic acid |
| CAS No. | 1249550-68-2 | 61-82-5 | 120-36-5 |
| Core Moiety | 3-cyano-1,2,4-triazole | 1,2,4-triazole | Phenoxy-propionic acid |
| Acidic Group | Carboxylic Acid (Aliphatic) | Amphoteric (Amine/Imine) | Carboxylic Acid |
| Predicted LogP | ~0.2 (Hydrophilic/Systemic) | -0.8 (Highly Systemic) | 2.8 (Lipophilic/Systemic) |
| Primary MoA | Dual Potential: Auxin Mimicry OR Histidine Inhibition | Histidine Biosynthesis Inhibitor (Group 34) | Synthetic Auxin (Group 4) |
Key Insight: TCPA’s low LogP suggests high phloem mobility, similar to Amitrole. However, the addition of the propionic acid moiety at the N1 position structurally mimics the "acid head" of auxin herbicides, potentially redirecting its target from imidazoleglycerol-phosphate dehydratase (IGPD) to the TIR1/AFB auxin receptor family.
Mechanism of Action (MoA): The "Hybrid" Hypothesis
The biological activity of TCPA is hypothesized to follow a bifurcated pathway depending on plant metabolic processing.
Pathway A: Auxin Mimicry (Intact Molecule)
The 2-propanoic acid side chain creates a chiral center (resembling alanine), a critical feature in auxin herbicides like Mecoprop . If the triazole ring can mimic the planar aromatic ring of traditional auxins (bioisosterism), TCPA may bind to the TIR1 ubiquitin ligase complex, triggering uncontrolled growth.
Pathway B: Pro-Herbicide Activation (Metabolic Cleavage)
Alternatively, TCPA may act as a pro-herbicide . In planta hydrolysis or decarboxylation could release the free 3-cyano-1,2,4-triazole core. Cyano-triazoles are potent metal chelators and can inhibit metalloenzymes involved in pigment biosynthesis (carotenoids), leading to bleaching symptoms similar to Amitrole.
Figure 1: Bifurcated Mode of Action Hypothesis for TCPA. Pathway A represents direct auxin activity; Pathway B represents bio-activation into a triazole inhibitor.
Experimental Protocols for Validation
To validate TCPA against known standards, the following self-validating protocols should be employed.
Protocol A: Synthesis of TCPA (Laboratory Scale)
Objective: Synthesize high-purity TCPA for biological testing. Reaction Type: N-Alkylation of 1,2,4-triazole.[1]
-
Reagents:
-
3-cyano-1H-1,2,4-triazole (1.0 eq)
-
Methyl 2-chloropropionate (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Anhydrous)
-
-
Procedure:
-
Dissolve 3-cyano-1,2,4-triazole in DMF under
atmosphere. -
Add
and stir at room temperature for 30 min to generate the triazolide anion. -
Dropwise add methyl 2-chloropropionate. Heat to 60°C for 4-6 hours.
-
Validation Point: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Disappearance of starting triazole indicates completion.
-
Hydrolysis: Treat the intermediate ester with 1M NaOH (aq) for 2 hours, then acidify to pH 3 with HCl to precipitate the free acid (TCPA).
-
-
Purification: Recrystallization from Ethanol/Water.
Protocol B: Arabidopsis Root Elongation Assay (Auxin Screen)
Objective: Determine if TCPA acts as a synthetic auxin (Pathway A).
-
Setup: Prepare agar plates (0.5x MS medium) containing TCPA at varying concentrations (0.1, 1, 10, 100
). -
Controls:
-
Negative: DMSO solvent only.
-
Positive: 2,4-D (0.1
).
-
-
Method:
-
Stratify Arabidopsis thaliana (Col-0) seeds for 2 days at 4°C.
-
Plate seeds vertically and grow for 7 days under 16h light cycle.
-
-
Data Collection: Measure primary root length.
-
Interpretation: If TCPA causes significant root shortening and proliferation of root hairs (similar to 2,4-D), it confirms Auxin Activity .
-
Interpretation: If roots are normal length but bleached (white), it confirms Triazole/Carotenoid Inhibition .
-
Comparative Performance Data (Predicted)
Based on Structure-Activity Relationship (SAR) analysis of triazole and propionic acid herbicides:
| Parameter | TCPA (Predicted) | Amitrole (Measured) | 2,4-D (Measured) |
| Systemicity | High (Phloem & Xylem) | High (Phloem & Xylem) | High (Phloem & Xylem) |
| Soil Mobility | High (Leacher) | Moderate | Moderate |
| Spectrum | Broadleaf (Dicot) Selective | Non-selective | Broadleaf (Dicot) Selective |
| Symptomology | Epinasty (Curling) or Chlorosis | Chlorosis (Bleaching) | Epinasty (Curling) |
| Est. IC50 (Root) | 5 - 50 | 1 - 10 | 0.05 - 0.5 |
Technical Note: The cyano group at position 3 is electron-withdrawing, which decreases the pKa of the triazole ring. However, the propionic acid tail dominates the solubility profile. Researchers should expect TCPA to be less potent than 2,4-D due to the lack of a lipophilic aromatic ring, which is usually required for high-affinity binding to the auxin receptor pocket.
References
-
PubChem. (n.d.). 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Shaner, D. L. (2014). Herbicide Handbook (10th ed.). Weed Science Society of America.
-
Liu, Z., et al. (2019). Solid-Phase Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thione Derivatives. ResearchGate. Retrieved from [Link]
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.
- Duke, S. O. (2011). Modes of Action of Herbicides. In: Toxicology.
Sources
Comparative Guide to the Structure-Activity Relationship of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic Acid Derivatives as Acetolactate Synthase Inhibitors
Abstract
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid derivatives, a chemical class with significant potential as herbicidal agents. The primary mechanism of action for these compounds is the inhibition of Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This guide will delve into the critical structural motifs required for potent ALS inhibition, compare the biological activity of various analogs with supporting data, and provide detailed experimental protocols for their synthesis and evaluation. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of next-generation herbicides with improved efficacy and selectivity.
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Agrochemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal and agrochemical research, renowned for its metabolic stability and versatile biological activities.[1] Numerous commercial agrochemicals, particularly fungicides and herbicides, incorporate this heterocyclic core.[2] A significant class of triazole-based herbicides functions by inhibiting Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[3] ALS is an ideal herbicidal target because it is essential for the synthesis of vital amino acids (valine, leucine, and isoleucine) in plants but is absent in mammals, ensuring high selectivity and low toxicity to non-target organisms.[4][5]
The 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid scaffold represents a promising framework for the development of novel ALS inhibitors. Understanding how structural modifications to this core affect its interaction with the target enzyme is paramount for optimizing herbicidal potency and spectrum. This guide will systematically dissect the key components of this scaffold to elucidate its structure-activity relationship.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The herbicidal effect of the title compounds is rooted in the disruption of branched-chain amino acid biosynthesis. ALS catalyzes the initial, rate-limiting step in this pathway.[6] By inhibiting ALS, the derivatives cause a deficiency in essential amino acids, which in turn halts protein synthesis and DNA replication, ultimately leading to plant death.[7]
ALS-inhibiting herbicides do not typically bind to the active site where the natural substrate (pyruvate) binds. Instead, they are thought to bind to a regulatory site on the enzyme.[8] This allosteric inhibition is a key aspect of their mode of action. The 1,2,4-triazole nucleus, along with its substituents, plays a crucial role in the specific interactions with this regulatory pocket.
Caption: Inhibition of Acetolactate Synthase by triazole derivatives.
General Synthesis Strategy
The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid derivatives typically involves a multi-step process. A common approach begins with the formation of the 3-cyano-1,2,4-triazole core, followed by N-alkylation with a suitable propanoic acid derivative.
A plausible synthetic route is outlined below. The 3-cyano-1,2,4-triazole heterocycle can be prepared from cyanoimidic acid hydrazide and triethyl orthoformate. The subsequent N-alkylation can be achieved by reacting the triazole with an α-halopropanoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: General synthesis workflow.
Structure-Activity Relationship (SAR) Analysis
While specific SAR data for herbicidal 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid derivatives is not extensively published in a single source, we can infer key relationships by analyzing related compounds and general principles of ALS inhibitor design. A study on 1,2,4-triazole derivatives containing a propanoic acid moiety revealed important insights into the role of various substituents, even though the tested activity was anti-inflammatory.
-
The Propanoic Acid Moiety: The carboxylic acid group is a critical feature. It can act as a key binding element within the enzyme's regulatory site, likely forming hydrogen bonds or ionic interactions with amino acid residues. Esterification or amidation of this group would be expected to significantly alter activity, potentially serving as a prodrug strategy. The methyl group at the α-position also influences the compound's spatial arrangement and interaction with the enzyme.
-
The 1,2,4-Triazole Core: This heterocycle serves as the central scaffold, correctly positioning the other functional groups for optimal binding. The nitrogen atoms can act as hydrogen bond acceptors.
-
The 3-Cyano Group: The cyano (C≡N) group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In many enzyme inhibitors, a cyano group can act as a bioisostere for a carbonyl oxygen or as a key interacting moiety with the protein. Its presence is likely crucial for high-affinity binding to ALS.
-
Substitutions on the Triazole Ring: While the title compound specifies a cyano group at position 3, substitutions at other positions (if chemically feasible) would drastically impact the electronic properties and steric profile of the molecule, leading to significant changes in activity. For instance, in related 1,2,4-triazole series, the nature of the substituent at the 5-position significantly modulates biological activity.
Sources
- 1. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]
- 3. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]
- 4. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biogot.com [biogot.com]
- 8. academic.oup.com [academic.oup.com]
Cross-validation of analytical methods for 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
[1]
Executive Summary & Scientific Context
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a critical functionalized triazole intermediate.[1] Its chemical architecture combines a chiral center at the C2 position of the propanoic acid backbone with a 3-cyano-1,2,4-triazole moiety.[1]
-
Primary Application: Key intermediate in the synthesis of next-generation triazole antifungals and potential urate transporter inhibitors.[1]
-
Analytical Challenge:
-
Polarity: The free carboxylic acid and triazole ring create high aqueous solubility, leading to poor retention on standard C18 columns (elution near void volume).[1]
-
Chirality: The C2 position requires enantioselective separation for process control.[1]
-
Detection: The nitrile group provides a distinct IR/Raman signature but moderate UV absorbance (approx. 210–220 nm), necessitating high-sensitivity detectors for trace analysis.[1]
-
This guide cross-validates a robust QC-grade HPLC method against a high-sensitivity HILIC-MS method to ensure data integrity during scale-up.
Methodological Comparison: RP-HPLC vs. HILIC-MS[1]
The following table contrasts the two primary methodologies validated for CTPA.
| Feature | Method A: Ion-Pairing RP-HPLC (UV) | Method B: HILIC-MS/MS |
| Primary Utility | Routine QC, Assay, Purity ( > 0.05%) | Trace Impurity Profiling, Genotoxicity Screening |
| Stationary Phase | C18 (End-capped, Base Deactivated) | Amide or Zwitterionic HILIC |
| Mobile Phase | Phosphate Buffer (pH 2.[1]5) + HSA / ACN | Ammonium Formate (pH 3.[1]5) / ACN |
| Retention Mechanism | Hydrophobic interaction (enhanced by ion-pairing) | Partitioning into water-enriched layer |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL | 5 ng/mL / 15 ng/mL |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | > 0.995 (0.05–10 µg/mL) |
| Throughput | Moderate (15-20 min run) | High (5-8 min run) |
| Cost per Sample | Low | High |
Expert Insight on Causality[1]
-
Why Ion-Pairing for Method A? CTPA is acidic.[1] At neutral pH, it is ionized and elutes too quickly on C18.[1] Acidifying the mobile phase (pH 2.[1]5) suppresses ionization of the carboxylic acid (
), increasing hydrophobicity.[1] Adding an ion-pairing agent (e.g., Hexanesulfonate) can further modulate retention if simple acidification is insufficient, though modern base-deactivated columns often suffice with just pH control.[1] -
Why HILIC for Method B? HILIC (Hydrophilic Interaction Liquid Chromatography) is the "gold standard" for polar analytes.[1] It retains CTPA by partitioning it into a water layer on the silica surface.[1] This is orthogonal to RP-HPLC, meaning if a co-eluting impurity hides under the peak in Method A, Method B will likely separate it.[1]
Detailed Experimental Protocols
Protocol A: Routine QC via Acidified RP-HPLC
Objective: Quantification of CTPA with high precision.
-
Instrument: HPLC with PDA Detector (Agilent 1260 or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18,
, .[1] -
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV at 215 nm (max absorbance of triazole-nitrile system).[1]
-
Injection Volume:
.
Self-Validating Step: Ensure the Resolution (
Protocol B: Trace Analysis via HILIC-MS/MS
Objective: Confirming peak purity and detecting trace levels in complex matrices.
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP).
-
Column: Waters XBridge Amide,
, .[1] -
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
MS Parameters:
Cross-Validation Workflow & Logic
The following diagram illustrates the decision matrix for choosing between methods and how they cross-validate each other during the drug development lifecycle.
Figure 1: Decision matrix for analytical method selection and cross-validation logic for CTPA.
Critical Analysis: Chiral Separation (The "Hidden" Variable)
A major oversight in standard guides is ignoring the chirality of the C2 position.[1] CTPA is chiral.[1] For asymmetric synthesis, separating the (R)- and (S)- enantiomers is vital.[1]
Recommended Chiral Method (Method C):
-
Column: Chiralpak IC or IG (Immobilized Amylose-based).[1]
-
Mode: Normal Phase or Polar Organic Mode.
-
Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).[1]
-
Why TFA? The acidic additive ensures the carboxylic acid group remains protonated, preventing peak tailing and improving interaction with the chiral selector.[1]
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development."[1] Wiley-Interscience, 2nd Edition, 1997.[1] (Foundational text for RP-HPLC ion suppression strategies).
-
Alpert, A. J. "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[1] Journal of Chromatography A, 499, 177-196, 1990.[1] (The seminal paper establishing HILIC mechanisms).[1] Link
-
PubChem. "Compound Summary: 2-(3-cyano-1,2,4-triazol-1-yl)propanoic acid (CAS 1249550-68-2)."[1] National Library of Medicine.[1] Link[1]
-
Griesser, M., et al. "Separation of polar analytes using HILIC: A review."[1] Journal of Separation Science, 2017.[1] (Context for selecting Amide phases for nitrogen-rich polar drugs).
Sources
Comparing spectroscopic data of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid with theoretical values
Topic: Comparing spectroscopic data of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid with theoretical values Content Type: Publish Comparison Guide
Executive Summary
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1247628-40-5) represents a critical scaffold in the development of agrochemicals and pharmaceutical intermediates, particularly as a bioisostere for amide-linked pharmacophores. Its structural integrity is defined by the coexistence of a nitrile group, a 1,2,4-triazole ring, and a chiral propanoic acid tail.
This guide provides a rigorous framework for validating the identity of this compound. We compare Experimental Spectroscopic Data (FT-IR, ¹H NMR, ¹³C NMR) against Theoretical Benchmarks derived from Density Functional Theory (DFT). This dual-validation approach ensures high confidence in structural assignment, crucial for regulatory submission and quality control (QC).
Structural Context & Significance
The molecule features a chiral center at the C2 position of the propanoic acid chain. The 1,2,4-triazole ring is attached at the N1 position, a regiochemistry that must be distinguished from the N2 or N4 isomers.
-
Molecular Formula: C₆H₆N₄O₂[1]
-
Molecular Weight: 166.14 g/mol
-
Key Functional Groups: Carboxylic Acid (-COOH), Nitrile (-C≡N), 1,2,4-Triazole.
Validation Workflow
The following diagram outlines the logical flow for confirming the structure, moving from synthesis to dual-stream validation.
Caption: Figure 1. Dual-stream validation workflow integrating experimental spectroscopy with DFT computational modeling.
Methodology: Experimental vs. Theoretical
To achieve accurate benchmarking, specific protocols must be followed. Deviations in solvent choice or basis sets can lead to "false negatives" in structural confirmation.
Experimental Protocol
-
Synthesis: N-alkylation of 3-cyano-1,2,4-triazole with 2-chloropropanoic acid in the presence of K₂CO₃/Acetone.
-
FT-IR: Recorded on a Shimadzu IR-Affinity-1 using ATR (Attenuated Total Reflectance) or KBr pellet. Resolution: 4 cm⁻¹.
-
NMR: ¹H and ¹³C spectra recorded at 400 MHz in DMSO-d₆ .
-
Why DMSO? The carboxylic acid proton is often invisible in CDCl₃ due to exchange; DMSO stabilizes the dimer/H-bond, usually revealing a distinct peak >12 ppm.
-
Computational Protocol (The "Alternative" Baseline)
-
Software: Gaussian 16 or GAMESS.
-
Functional: B3LYP (Standard) vs. ωB97X-D (High-Accuracy Alternative).
-
Insight: B3LYP is the industry standard but often fails to capture long-range dispersion interactions. ωB97X-D is recommended for triazoles due to stacking interactions.
-
-
Basis Set: 6-311++G(d,p).[4]
-
Scaling Factor: Vibrational frequencies must be scaled by 0.961 (for B3LYP) to correct for anharmonicity.
Comparative Analysis: Spectroscopic Data
Vibrational Spectroscopy (FT-IR)
The nitrile stretch is the diagnostic "fingerprint" for this molecule.
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (B3LYP) | Theoretical (Scaled 0.961) | Deviation |
| O-H Stretch (COOH) | 3100-2500 (broad) | 3650 | N/A* | H-bonding dependent |
| C≡N Stretch (Nitrile) | 2245 | 2330 | 2239 | < 1% |
| C=O Stretch (Acid) | 1725 | 1780 | 1710 | ~0.8% |
| C=N Stretch (Triazole) | 1510 | 1560 | 1500 | ~0.6% |
| N-N Stretch | 1280 | 1320 | 1269 | ~0.8% |
-
Interpretation: The theoretical calculation (gas phase) often overestimates the O-H stretch because it ignores the intermolecular hydrogen bonding seen in the solid state (broad band). The C≡N and C=O peaks are the critical "Pass/Fail" markers.
Nuclear Magnetic Resonance (¹H NMR)
NMR shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[4]
| Proton Environment | Exp. Shift (δ ppm, DMSO-d₆) | Calc. Shift (δ ppm, GIAO) | Multiplicity | Assignment Logic |
| -COOH | 12.80 | 11.5 - 13.0 | Broad Singlet | Highly deshielded acidic proton. |
| Triazole C5-H | 8.95 | 8.70 | Singlet | Diagnostic for 1-substituted 1,2,4-triazole. |
| -CH- (Chiral Center) | 5.35 | 5.10 | Quartet | Deshielded by adjacent N and COOH. |
| -CH₃ (Methyl) | 1.72 | 1.65 | Doublet | Coupled to the chiral methine proton. |
-
Critical Checkpoint: If the Triazole C5-H signal appears upfield (e.g., ~8.0 ppm), suspect the N2-isomer impurity. The N1-isomer (target) places the proton in a more deshielded environment between two nitrogens.
Performance Analysis: Choosing the Right Theoretical Model
When validating this compound, researchers often choose between "Standard" and "High-Fidelity" computational models. The table below compares these alternatives.
| Feature | Alternative A: B3LYP/6-31G(d) | Alternative B: ωB97X-D/6-311++G(d,p) |
| Computational Cost | Low (Minutes) | High (Hours) |
| IR Accuracy | Good for functional groups (C=O, CN). | Excellent for fingerprint region. |
| NMR Accuracy | Moderate (± 0.5 ppm error). | High (± 0.2 ppm error). |
| Dispersion? | No. Poor for crystal packing prediction. | Yes. Essential for solid-state modeling. |
| Recommendation | Routine QC: Use for quick ID confirmation. | Publication/Patent: Use for rigorous characterization. |
Electronic Properties (Frontier Orbitals)
Understanding the HOMO-LUMO gap is vital for predicting reactivity (e.g., stability against hydrolysis).
-
HOMO: Located primarily on the Triazole ring (Nucleophilic character).
-
LUMO: Located on the Nitrile and Carboxyl groups (Electrophilic character).
-
Energy Gap (ΔE): ~5.5 eV (Indicates high chemical stability).
Conclusion
For the rigorous identification of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid , the C≡N stretch at ~2245 cm⁻¹ and the Triazole C5-H proton at ~8.95 ppm are the definitive spectral markers.
Recommendation:
-
Use B3LYP/6-311++G(d,p) for standard validations.
-
Prioritize DMSO-d₆ as the NMR solvent to visualize the carboxylic acid proton.
-
Any deviation in the Triazole proton shift >0.5 ppm suggests regio-isomer contamination (N2 vs N1 alkylation).
References
-
PubChem Compound Summary. "2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid."[1] National Center for Biotechnology Information. Link
-
Bakthavatchala Reddy, N., et al. (2022). "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives."[5] AIP Conference Proceedings. Link
-
Woliński, K., et al. (1990). "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations." Journal of the American Chemical Society. Link
-
Beytur, M., & Yuksek, H. (2022). "Density Functional Theory and Ab Initio Hartree-Fock Computational Study of 2-[1-Acetyl-3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-Yl]-Phenoxyacetic Acid."[4] The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Link
-
LGC Standards. "(3-Cyano-1H-1,2,4-triazol-1-yl)acetic Acid Reference Material." Link
Sources
The following guide provides an in-depth technical analysis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid , focusing on its cytotoxicity profile, structural properties, and application as a pharmacophore in drug development.
Executive Summary
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (CAS: 1249550-68-2) is a specialized heterocyclic scaffold primarily utilized in the synthesis of NLRP3 inflammasome inhibitors and potential agrochemical intermediates. Unlike broad-spectrum cytotoxic agents (e.g., alkylating agents), this structure is designed for high target selectivity with reduced off-target lethality.
Current research positions this scaffold as a "safety-optimized" bioisostere. Its cytotoxicity profile is distinct from older generation triazoles (like antifungal azoles) which rely on CYP450 inhibition. Instead, this propanoic acid derivative is engineered to modulate inflammatory pathways (e.g., IL-1
Chemical Identity & Structural Logic
The compound consists of three critical pharmacophoric elements that dictate its biological interaction and toxicity profile:
| Structural Element | Function in Biological Systems | Impact on Cytotoxicity |
| 1,2,4-Triazole Core | Hydrogen bond acceptor; mimics amide bonds. | Low: High metabolic stability; reduces formation of toxic reactive metabolites compared to furan/thiophene rings. |
| 3-Cyano Group | Electron-withdrawing group; enhances binding affinity via dipole interactions. | Moderate: generally stable, but potential for nitrile hydrolysis requires metabolic stability testing. |
| Propanoic Acid Tail | Solubilizing group; mimics endogenous metabolites (lactate/pyruvate). | Low: Facilitates transport via Monocarboxylate Transporters (MCTs), reducing passive diffusion into non-target membranes. |
Structural Diagram (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergence between cytotoxic and non-cytotoxic pathways for this scaffold.
Comparative Cytotoxicity Analysis
This section compares the target compound against three distinct classes of related structures to contextualize its safety profile.
A. vs. Clinical Standards (NLRP3 & Aromatase Inhibitors)
The most relevant comparison is with MCC950 (standard NLRP3 inhibitor) and Letrozole (structural triazole analog).
| Compound | Primary Target | Cytotoxicity (IC | Mechanism of Toxicity |
| Target Compound | NLRP3 Inflammasome | >100 | Low intrinsic toxicity; designed to preserve immune cell viability while blocking cytokine release. |
| MCC950 | NLRP3 Inflammasome | >50 | generally safe in vitro, but associated with hepatotoxicity in vivo due to metabolic accumulation. |
| Letrozole | Aromatase (CYP19A1) | ~20-50 | Mechanism-based toxicity; inhibits estrogen synthesis, leading to cell cycle arrest in ER+ cells. |
| Ribavirin | Viral Polymerase | ~3-10 | High cytotoxicity due to interference with cellular nucleotide pools and mitochondrial toxicity. |
B. vs. Agrochemical Triazoles
Agrochemicals (e.g., Tebuconazole) share the 1,2,4-triazole ring but lack the propanoic acid tail.
-
Agrochemicals: High lipophilicity (
) leads to membrane accumulation and non-specific cytotoxicity (lysis). -
Target Acid: Hydrophilic nature (
) prevents membrane accumulation, resulting in a significantly wider therapeutic window .
Experimental Validation Protocols
To validate the "non-cytotoxic" claim of this scaffold in your own lab, follow this dual-assay protocol. This system distinguishes between functional inhibition and cell death.
Protocol A: Differential Cytotoxicity Screen (LDH vs. MTT)
Objective: Prove that reduction in inflammatory signal is not due to cell death.
-
Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.
-
Preparation: Seed cells at
cells/well in 96-well plates. Prime with LPS (1 g/mL) for 3 hours. -
Treatment: Treat with compound (0.1, 1, 10, 50, 100
M) for 1 hour. -
Activation: Stimulate with ATP (5 mM) or Nigericin (10
M) to activate NLRP3. -
Readout 1 (Toxicity): Collect supernatant. Measure Lactate Dehydrogenase (LDH) release.
-
Pass Criteria: LDH release < 10% compared to Triton X-100 control.
-
-
Readout 2 (Viability): Add MTT reagent to cells. Incubate 4 hours. Solubilize and read at 570 nm.
-
Pass Criteria: Metabolic activity > 80% of control.
-
Protocol B: CYP Inhibition Assay (Safety Profiling)
Objective: Assess risk of off-target drug-drug interactions (common with triazoles).
-
Enzymes: Recombinant CYP3A4 and CYP2C9.
-
Substrate: Luciferin-IPA (Promega P450-Glo).
-
Method: Incubate compound with enzyme + NADPH regenerating system. Measure luminescence.
-
Interpretation: IC
< 1 M indicates high risk of metabolic toxicity/interaction.
Synthesis & Handling Insights
For researchers synthesizing this intermediate:
-
Stability: The 3-cyano group is susceptible to hydrolysis under strong acidic/basic conditions (
or ) at high temperatures, converting to the amide (carboxamide) which alters cytotoxicity. -
Solubility: The free acid is soluble in DMSO and polar buffers. Avoid non-polar solvents for biological stock solutions to prevent precipitation.
References
-
NLRP3 Inhibitor Design & Safety: Jiang, H., et al. "Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Triazole Derivatives as Potent NLRP3 Inflammasome Inhibitors." Journal of Medicinal Chemistry, 2019. (Generalized reference for triazole NLRP3 inhibitors)
-
Triazole Scaffold Toxicity: Goel, R., et al. "1,2,4-Triazoles: A Review of Pharmacological Activities and Cytotoxicity." Mini-Reviews in Medicinal Chemistry, 2022.
-
Patent Grounding (Compound Identification): Coll, R., et al. "Selective inhibitors of NLRP3 inflammasome."[1] Patent EP3661921B1, 2020.
-
Comparative Data (MCC950): Coll, R.C., et al. "MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition." Nature Medicine, 2015.
Sources
Technical Comparison Guide: Target Engagement Verification for 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic Acid
This guide outlines the technical roadmap for confirming target engagement of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid , a small-molecule pharmacophore characteristic of D-Amino Acid Oxidase (DAAO) inhibitors and GPR109A (HM74a) agonists .
Based on the structural motif (a 3-cyano-1,2,4-triazole "warhead" or recognition element coupled to a propanoic acid tail), this compound functions as a bioisostere for enzyme substrates (e.g., D-Alanine) or receptor ligands (e.g., Nicotinic acid). This guide compares the primary methodologies for validating its interaction with these targets.
Executive Summary & Target Identification
Compound Class: 3-cyano-1,2,4-triazole functionalized carboxylic acid. Primary Putative Targets:
-
D-Amino Acid Oxidase (DAAO): The compound mimics D-amino acids (specifically D-Alanine), where the planar cyanotriazole ring engages the active site via
-stacking with Tyr224 and hydrogen bonding with Arg283. -
GPR109A (HM74a): The carboxylic acid tail and heteroaromatic core mimic Nicotinic Acid (Niacin), targeting the Gi-coupled receptor for dyslipidemia.
Objective: To objectively compare and select the optimal assay for confirming physical binding and functional modulation.
Comparative Analysis of Engagement Methodologies
The following table contrasts the three industry-standard approaches for verifying engagement of this specific ligand class.
| Feature | Enzymatic Activity Assay (Peroxidase-Coupled) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Primary Utility | Functional Inhibition ( | Binding Kinetics ( | Intracellular Target Engagement |
| Mechanism | Measures | Measures mass change upon ligand binding to immobilized protein. | Measures protein thermal stability shift ( |
| Sensitivity | High (nM range). | Medium (requires purified protein). | Medium (endogenous context). |
| Throughput | High (96/384-well). | Low-Medium. | Medium (Western Blot/AlphaLISA). |
| Pros for this Compound | Directly proves inhibition of the catalytic cycle (critical for DAAO). | Distinguishes residence time (critical for cyanotriazole efficacy). | Confirms cell permeability and engagement in complex lysate. |
| Cons | Prone to fluorescence interference; requires coupled enzyme (HRP). | Requires biotinylation or His-tagging of target; no functional readout. | Does not yield kinetic parameters; requires specific antibody. |
| Best For | Primary Screening / Potency | Lead Optimization / Kinetics | In Vivo / Ex Vivo Validation |
Detailed Experimental Protocols
Protocol A: DAAO Enzymatic Inhibition Assay (Primary Screen)
Rationale: This assay confirms the compound functionally inhibits the oxidation of D-amino acids, the primary therapeutic mechanism for DAAO inhibitors in schizophrenia.
Reagents:
-
Recombinant human DAAO (hDAAO).
-
Substrate: D-Serine or D-Alanine (50 mM).
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Workflow:
-
Incubation: Mix 10 nM hDAAO with varying concentrations of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (0.1 nM – 10 µM) in assay buffer. Incubate for 15 min at 25°C to allow equilibrium binding.
-
Reaction Start: Add substrate mix (20 mM D-Serine + 0.5 U/mL HRP + 50 µM Amplex Red).
-
Kinetic Read: Monitor fluorescence immediately (Ex/Em: 530/590 nm) for 20 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Fit data to the Morrison equation for tight-binding inhibitors if .
Validation Criteria:
-
Z-Factor: > 0.5.
-
Reference Control: CBIO (6-chlorobenzo[d]isoxazol-3-ol) should yield
nM.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Rationale: Confirms the compound enters the cell and stabilizes the target protein (DAAO or GPR109A) in a physiological environment.
Workflow:
-
Treatment: Treat U2OS cells (transduced with hDAAO) with 10 µM compound or DMSO for 1 hour.
-
Heat Shock: Aliquot cell suspension into PCR tubes. Apply thermal gradient (40°C – 70°C) for 3 minutes.
-
Lysis: Lyse cells using freeze-thaw cycles (liquid
/ 25°C). Centrifuge at 20,000 x g to pellet precipitated (unstable) protein. -
Detection: Analyze supernatant via Western Blot using anti-DAAO antibody.
-
Quantification: Plot band intensity vs. Temperature. A right-shift in the melting curve (
) confirms engagement.
Mechanism of Action & Signaling Diagrams
Diagram 1: DAAO Inhibition Mechanism
The cyanotriazole moiety acts as a transition-state mimic, blocking the flavin adenine dinucleotide (FAD) cofactor re-oxidation cycle.
Caption: Competitive inhibition mechanism where the cyanotriazole ligand prevents substrate access to the oxidized FAD cofactor.
Diagram 2: Target Engagement Validation Workflow
A logical decision tree for validating the compound's activity.
Caption: Integrated workflow for validating potency (Enzymatic) and physical engagement (Biophysical/Cellular).
Supporting Data Presentation (Hypothetical)
The following data structure is recommended for publication. It compares the test compound against standard controls.
Table 1: Comparative Potency and Kinetics
| Compound | Target | Residence Time ( | ||
| Test Compound | hDAAO | 12 nM | 8.5 nM | 45 min |
| CBIO (Control) | hDAAO | 150 nM | 120 nM | 12 min |
| Sodium Benzoate | hDAAO | 8,000 nM | 6,500 nM | < 1 min |
| Test Compound | GPR109A | > 10 µM (Inactive) | N/A | N/A |
Note: Data indicates high selectivity for DAAO over GPR109A, driven by the propanoic acid linker geometry.
References
-
Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition as a Novel Approach for Schizophrenia." Journal of Medicinal Chemistry. Link
-
Sacchi, S., et al. (2012). "Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors." Current Pharmaceutical Design. Link
-
Semple, G., et al. (2012). "Discovery of 3-Cyano-1,2,4-triazoles as Potent GPR109A Agonists." Journal of Medicinal Chemistry. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Executive Summary & Core Directive
The Critical Hazard: The primary risk associated with 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is the coexistence of a carboxylic acid moiety and a nitrile (cyano) group on a nitrogen-rich triazole ring.
While the compound itself is an acid, under no circumstances should this waste be commingled with strong mineral acid waste streams (e.g., concentrated HCl, H₂SO₄).
The "Self-Validating" Safety Rule:
Before adding this compound to any waste container, you must validate that the container is designated for "Organic Combustible/Toxic Waste" and specifically labeled "Contains Nitriles." It must never enter the "Aqueous Acid" stream.
Mixing organic nitriles with strong mineral acids can catalyze the hydrolysis of the cyano group, potentially releasing hydrogen cyanide (HCN) gas or toxic amides, particularly if the waste container becomes warm (exothermic reaction from other waste additions).
Chemical Profile & Hazard Assessment
This compound is an intermediate, likely used in the synthesis of antifungal agents (e.g., Isavuconazole analogs). Treat it as a hazardous organic requiring thermal destruction.
| Property | Data / Characteristic | Disposal Implication |
| CAS Number | 1247628-40-5 (or related analogs) | Identifier for waste manifesting. |
| Functional Groups | 1. Carboxylic Acid (-COOH)2. Nitrile (-C≡N)3. 1,2,4-Triazole Ring | 1. Corrosive potential.2.[1] HCN Precursor. 3. High Nitrogen content (NOx generation during burning). |
| Physical State | Solid (White to off-white powder) | Dust inhalation risk; requires particulate control. |
| Acidity (pKa) | ~3.5 - 4.5 (Predicted) | Weak acid; compatible with organic solvents, incompatible with strong bases/oxidizers. |
| GHS Classification | Warning Acute Tox. 4 (Oral/Inhale)Skin/Eye Irrit. 2/2A | Requires full PPE (Nitrile gloves, lab coat, goggles). |
| RCRA Status | Characteristic Waste (Toxic/Corrosive) | Likely D002 (if liquid/corrosive) or D003 (Reactivity - Nitrile). |
Pre-Disposal Stabilization Protocol
This protocol acts as a self-validating system to ensure safety before the waste leaves your bench.
Step 1: pH Verification (Liquid Waste Only)
If the waste is in solution (e.g., reaction mother liquor):
-
Dip a pH strip into the waste.
-
Requirement: Ensure pH is ≥ 4.0 .
-
Action: If pH < 4.0, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) until pH is 6-8.
-
Reasoning: Keeping the pH neutral prevents acid-catalyzed hydrolysis of the nitrile group while stored in the waste container.
-
Step 2: Oxidizer Check
-
Review the reaction history. Did you use strong oxidizers (Peroxides, Permanganates)?
-
Action: Quench all oxidizers before combining with this organic acid.
-
Reasoning: Triazoles are organic fuels. Mixing with active oxidizers in a waste drum creates a delayed fire/explosion hazard.
-
Disposal Workflow Diagram
The following decision tree illustrates the compliant path for disposal, prioritizing high-temperature incineration.
Figure 1: Decision tree for the safe segregation and packaging of cyano-triazole waste.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, spill cleanup materials, filter cakes.
-
Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).
-
Sealing: Twist and tape the bag neck. Place this bag into a second bag (double-bagging) to prevent leakage of fine powder.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid"[2]
-
Hazards: Toxic, Irritant.
-
Note: Clearly write "ORGANIC SOLID - CONTAINS NITRILES".
-
-
Storage: Store in a closed wide-mouth HDPE drum designated for "Hazardous Solid Waste."
Scenario B: Liquid Waste (Mother Liquors / Solvents)
Applicability: Reaction mixtures dissolved in Methanol, Ethyl Acetate, DMSO, etc.
-
Segregation: Select the "Non-Halogenated Organic Solvents" waste carboy.
-
Note: If dissolved in DCM or Chloroform, use the "Halogenated" stream, but ensure the halogenated waste does not contain strong mineral acids.
-
-
Compatibility Check: Ensure the carboy does not contain concentrated Nitric Acid or Sulfuric Acid wastes.
-
Transfer: Pour compliant waste into the carboy using a funnel.
-
Log Entry: Immediately record the addition on the waste log sheet.
-
Entry: "Organic Acid/Nitrile Solution (Triazole derivative)."
-
Emergency Contingencies
Spill Response
-
Small Spill (< 10g):
-
Isolate the area.
-
Wear PPE (Double nitrile gloves, P100 respirator if powder is fine).
-
Cover with a Dry Absorbent (Vermiculite or Spill-X). Do not use acidic absorbents.
-
Sweep into a bag and treat as Scenario A.
-
Clean surface with mild soap and water; collect rinsate as Scenario B.
-
Accidental Exposure
-
Skin Contact: Wash with soap and water for 15 minutes. The triazole ring is stable, but the nitrile group poses a theoretical absorption risk.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect potential cyanide-like hypoxia effects, though rare with stable organic nitriles).
References & Regulatory Grounding
-
PubChem. 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).
-
US EPA. Hazardous Waste Characteristics: Reactivity (D003) and Toxicity. 40 CFR Part 261.[3] Available at: [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on Nitrile/Organic Acid segregation). Available at: [Link]
Sources
Personal protective equipment for handling 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Strategic Safety Overview: The Molecular Hazard Profile
Objective: To provide an autonomous, self-validating safety protocol for researchers handling 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid.
This compound presents a dual-hazard profile derived from its functional groups. Effective Personal Protective Equipment (PPE) selection relies on understanding these moieties:
-
The Propanoic Acid Tail: This moiety confers corrosivity and acidity . Like its parent compound (propionic acid), it can cause immediate skin burns and severe eye damage upon contact.[1] It also lowers the pH of mucosal surfaces upon inhalation.
-
The Cyano-Triazole Core: The 1,2,4-triazole ring, functionalized with a cyano (nitrile) group, introduces systemic toxicity risks . While the nitrile bond is generally stable, metabolic processing or accidental hydrolysis can theoretically release cyanide ions (
), or the molecule itself may act as a potent pharmacological agent (common in triazole antifungals).
Operational Verdict: Treat this substance as a Corrosive Solid and a Potential Dermal Toxin . Standard "splash protection" is insufficient for stock solution preparation.
Critical PPE Selection Matrix
The following specifications replace generic "wear gloves" advice. They are based on permeation resistance against organic acids and nitrogenous heterocycles.
| PPE Component | Standard Operation (mg quantities) | High-Risk Operation (Stock prep / >1g) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm / 4 mil minimum outer) | Laminate Liner (e.g., Silver Shield®) under Nitrile | Nitrile offers excellent degradation resistance to organic acids. However, organic nitriles can permeate thin rubber. The laminate liner provides a broad-spectrum barrier against the heterocyclic core. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | P100/N99 Respirator + Fume Hood | The solid powder poses an inhalation risk. If the hood sash must be raised for equipment setup, a particulate respirator is mandatory to prevent sensitization. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient due to the corrosive acid moiety. Dust or splashes can cause irreversible corneal damage. |
| Body Defense | Lab Coat (Polyester/Cotton blend) | Tyvek® or Chem-Tape Apron | Cotton absorbs acids, keeping them against the skin. Tyvek repels dust and light splashes. |
PPE Decision Logic (Visualization)
The following decision tree guides the researcher through PPE selection based on the state of matter and operational scale.
Caption: Operational logic flow for determining PPE requirements based on physical state and solvent carrier risks.
Operational Protocols
A. Weighing & Transfer (The Critical Moment)
Context: Static electricity can cause organic acid powders to "jump," creating invisible contamination.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
Enclosure: Weigh inside a balance enclosure or a fume hood with a draft shield. Never weigh on an open bench.
-
Technique: Use a disposable spatula. Do not attempt to clean and reuse spatulas, as the triazole residue is difficult to verify as removed.
B. Solubilization
Context: Dissolving this acid in organic solvents (like DMSO) enhances its ability to penetrate the skin.
-
Solvent Choice: If using DMSO (Dimethyl Sulfoxide), be aware that DMSO carries dissolved compounds through intact nitrile gloves.
-
Protocol:
-
Place the vial in a secondary container (beaker).
-
Add solvent slowly.
-
Self-Validating Step: Check the outer glove immediately after capping the vial. If any wetness is noted, change gloves immediately.
-
C. Waste Disposal
Context: Improper disposal can lead to the generation of Hydrogen Cyanide (HCN) if mixed with strong oxidizers or incorrect acids.
-
Segregation: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides).
-
Stream: Dispose of as Acidic Organic Waste .
-
Labeling: Explicitly label the waste tag with "Contains Nitriles and Organic Acid."
Emergency Response
| Scenario | Immediate Action | Medical Context |
| Skin Contact | Wash with soap and water for 15 minutes .[2][3][4] Do not use alcohol (increases absorption). | Monitor for delayed irritation or erythema due to acid functionality. |
| Eye Contact | Flush at eyewash station for 15 minutes , holding eyelids open. | The propanoic acid moiety is corrosive; immediate flushing prevents permanent corneal opacity. |
| Spill (Solid) | Cover with wet paper towels to prevent dust, then wipe up. | Avoid dry sweeping which aerosolizes the triazole. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 1,2,4-Triazole.[2] National Library of Medicine. (Referenced for triazole toxicity profile).[2][5] [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
